Product packaging for P-Hydroxyphenethyl Trans-Ferulate(Cat. No.:CAS No. 84873-15-4)

P-Hydroxyphenethyl Trans-Ferulate

Cat. No.: B134589
CAS No.: 84873-15-4
M. Wt: 314.3 g/mol
InChI Key: JMSFLLZUCIXALN-WEVVVXLNSA-N
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Description

P-Hydroxyphenethyl trans-ferulate is a hydroxycinnamic acid.
This compound has been reported in Angelica gigas, Glehnia littoralis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O5 B134589 P-Hydroxyphenethyl Trans-Ferulate CAS No. 84873-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSFLLZUCIXALN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348425
Record name p-Hydroxyphenethyl trans-ferulate
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

84873-15-4
Record name p-Hydroxyphenethyl trans-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84873-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyphenethyl trans-ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 - 166 °C
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to p-Hydroxyphenethyl trans-ferulate: From Natural Sourcing to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth exploration of its mechanisms of action through various signaling pathways. Quantitative data on isolation yields and purity are presented to aid in the practical application of this knowledge in research and drug development.

Natural Sources of this compound

This compound, also known as phenethyl ferulate, is found in a variety of plant species. The primary and most studied source is the rhizome and root of Notopterygium incisum Ting ex H.T. Chang, a traditional Chinese medicinal herb commonly known as "Qianghuo".[1][2][3][4][5] Other notable plant sources include:

  • Oenanthe javanica (Water Dropwort)[6]

  • Various species of the Angelica genus, including Angelica acutiloba, Angelica gigas, Angelica sinensis, and Angelica ursina[6]

  • Ardisia macrocarpa[6]

  • Echinacea angustifolia DC.[7]

  • Codonopsis lanceolata[8]

The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Isolation and Purification Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of structurally similar compounds from the same plant sources.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from plant material.

experimental_workflow start Plant Material (e.g., Notopterygium incisum rhizomes) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification pure_compound Pure p-Hydroxyphenethyl trans-ferulate purification->pure_compound analysis Structural Elucidation (NMR, MS) and Purity Analysis (HPLC) pure_compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

Protocol 1: Solvent Extraction and Preliminary Purification

  • Plant Material Preparation: Air-dried and powdered rhizomes of Notopterygym incisum are used as the starting material.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent such as 95% ethanol or methanol at room temperature using maceration or Soxhlet extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Chromatographic Purification

  • Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

Protocol 3: Purity and Structural Confirmation

  • Purity Assessment: The purity of the isolated compound is determined by analytical High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a limited amount of publicly available data detailing the specific yield and purity of this compound from its various natural sources using standardized isolation protocols. The following table is intended to be populated as more quantitative research becomes available.

Table 1: Reported Yield and Purity of this compound from Natural Sources

Natural SourcePlant PartExtraction MethodPurification MethodYield (%)Purity (%)Reference
Data Not Available

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Anticancer Activity

The anticancer effects of ferulic acid and its derivatives, including this compound, are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. These effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the p53 pathway.

anticancer_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_p53 p53 Pathway p_HPTF p-Hydroxyphenethyl trans-ferulate PI3K PI3K p_HPTF->PI3K p53 p53 p_HPTF->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Invasion mTOR->Cell_Proliferation Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways influenced by this compound.

Antioxidant Activity

The antioxidant properties of this compound are primarily due to its ability to scavenge free radicals. The phenolic hydroxyl group in its structure can donate a hydrogen atom to a free radical, forming a stable, resonance-stabilized phenoxy radical, thereby terminating the radical chain reaction.

Caption: Mechanism of antioxidant activity of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has summarized its primary natural sources and provided a framework for its isolation and purification. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for further research and development. Future studies should focus on optimizing isolation protocols to improve yield and purity, and on conducting comprehensive preclinical and clinical trials to fully evaluate its therapeutic efficacy and safety.

References

A Comprehensive Technical Guide on the Biological Activities of p-Hydroxyphenethyl trans-ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the compound's mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Core Biological Activities

This compound exhibits a range of biological effects, primarily attributed to its unique chemical structure, which combines a p-hydroxyphenethyl alcohol moiety with a trans-ferulic acid moiety. This structure confers potent antioxidant and anti-inflammatory capabilities, which are foundational to its other therapeutic potentials.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its biological effects. While specific quantitative data for its radical scavenging activity in DPPH and ABTS assays are not extensively reported in the literature, related ferulic acid esters have been studied. For context, the antioxidant capacity of similar phenolic compounds is well-documented, demonstrating their ability to neutralize free radicals and reduce oxidative stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key study investigating its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed its ability to inhibit the production of several key inflammatory mediators. The compound shows inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 4.35 μM and 5.75 μM, respectively[1]. Furthermore, it conspicuously inhibits the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner[2][3]. This inhibition is mediated, at least in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[2][3].

Table 1: Quantitative Anti-inflammatory Activity of this compound

TargetIC50 Value (μM)Cell Line/SystemReference
Cyclooxygenase (COX)4.35Not Specified[1]
5-Lipoxygenase (5-LOX)5.75Not Specified[1]
α-glucosidase (yeast)19.24 ± 1.73In vitro[4]

Note: Further quantitative data for the inhibition of specific cytokines and inflammatory enzymes by this compound requires more dedicated investigation, though qualitative inhibition has been clearly demonstrated.

Neuroprotective Effects

While direct quantitative data for the neuroprotective effects of this compound are limited, the activities of structurally related compounds suggest a strong potential in this area. For instance, benzyl ferulate, a similar ester of ferulic acid, has been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury[5][6]. The neuroprotective potential of phenolic compounds is often linked to their ability to counteract oxidative stress and inflammation within the central nervous system. Glutamate-induced excitotoxicity is a common in vitro model for assessing neuroprotection, where cell viability is measured after exposure to high concentrations of glutamate[2][7].

Cardiovascular Effects

The cardiovascular-protective effects of this compound are an emerging area of research. Related compounds have been shown to improve endothelial function. For example, piperazine ferulate has been demonstrated to exert antihypertensive effects and improve endothelial function in vitro and in vivo through the activation of endothelial nitric oxide synthase (eNOS)[8]. The regulation of endothelial function is a key target for the prevention and treatment of cardiovascular diseases[9][10][11][12].

Mechanistic Insights: Key Signaling Pathways

The biological activities of this compound are underpinned by its modulation of several critical intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, this compound has been shown to inhibit the NF-κB signaling cascade. It achieves this by suppressing the phosphorylation of the inhibitor of NF-κB kinase α (IκB-α), which in turn prevents the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB[2][3][13]. This effectively blocks the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation PF p-Hydroxyphenethyl trans-ferulate PF->IKK Inhibition DNA DNA (κB sites) p65_p50_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, is another crucial signaling cascade involved in inflammation. This compound has been observed to significantly reduce the LPS-induced phosphorylation of ERK, JNK, and p38 in macrophages, indicating its ability to modulate this pathway to exert its anti-inflammatory effects[2][13].

MAPK_Modulation cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activation JNK p-JNK TLR4->JNK Activation p38 p-p38 TLR4->p38 Activation Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response PF p-Hydroxyphenethyl trans-ferulate PF->ERK PF->JNK PF->p38

Figure 2: Modulation of the MAPK Signaling Pathway.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is still emerging, related phenolic compounds like ethyl ferulate and caffeic acid phenethyl ester have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1)[4][14][15][16]. This activation typically involves the dissociation of Nrf2 from its inhibitor Keap1, followed by its translocation to the nucleus where it binds to the antioxidant response element (ARE) in the promoter region of target genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation PF p-Hydroxyphenethyl trans-ferulate PF->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Figure 3: Activation of the Nrf2 Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Solution DPPH Radical Solution (Purple) Incubation_DPPH Incubation with p-Hydroxyphenethyl trans-ferulate DPPH_Solution->Incubation_DPPH Color_Change_DPPH Color Change to Yellow (Reduction) Incubation_DPPH->Color_Change_DPPH Spectro_DPPH Spectrophotometric Measurement (517 nm) Color_Change_DPPH->Spectro_DPPH ABTS_Solution ABTS Radical Cation Solution (Blue-Green) Incubation_ABTS Incubation with p-Hydroxyphenethyl trans-ferulate ABTS_Solution->Incubation_ABTS Decolorization Decolorization Incubation_ABTS->Decolorization Spectro_ABTS Spectrophotometric Measurement (734 nm) Decolorization->Spectro_ABTS

Figure 4: Workflow for Antioxidant Capacity Assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

    • Mix the DPPH solution with the test compound solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay evaluates the ability of an antioxidant to scavenge the blue-green ABTS radical cation, leading to its decolorization.

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add different concentrations of this compound to the ABTS radical solution.

    • After a set incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

Anti-inflammatory Activity Assays

1. Measurement of Inflammatory Mediators (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants.

  • Procedure:

    • Culture RAW 264.7 macrophages and pre-treat with various concentrations of this compound.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA using specific capture and detection antibodies for the target mediator.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme-linked detection antibody.

    • Measure the absorbance using a microplate reader and calculate the concentration of the mediator based on a standard curve.

2. Western Blot Analysis for Signaling Proteins:

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a complex mixture, such as cell lysates. This is crucial for studying signaling pathways like NF-κB and MAPK.

  • Procedure:

    • Treat cells as described for the ELISA assay and then lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IκB-α, p-p38, total p38).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

In Vitro Neuroprotection Assay

Glutamate-Induced Excitotoxicity Assay:

  • Principle: This assay models neuronal cell death caused by excessive stimulation by the neurotransmitter glutamate. The neuroprotective effect of a compound is assessed by its ability to increase cell viability in the presence of toxic glutamate concentrations.

  • Procedure:

    • Culture a neuronal cell line, such as HT22 hippocampal cells.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Expose the cells to a high concentration of glutamate (e.g., 5 mM) to induce cell death.

    • After an incubation period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory effects, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a strong candidate for the development of novel anti-inflammatory drugs. While its antioxidant, neuroprotective, and cardiovascular-protective properties are supported by preliminary evidence and the activities of related compounds, more direct quantitative studies are needed to fully elucidate its efficacy in these areas.

Future research should focus on:

  • Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC) to determine the specific IC50 values of this compound.

  • Performing detailed dose-response studies to establish IC50 values for the inhibition of key inflammatory cytokines and enzymes.

  • Investigating its neuroprotective effects in various in vitro models of neurodegeneration and elucidating the underlying mechanisms, including its interaction with the Nrf2 pathway.

  • Exploring its impact on endothelial function and other cardiovascular parameters to validate its potential as a cardioprotective agent.

  • Conducting in vivo studies in animal models of inflammation, neurodegeneration, and cardiovascular disease to confirm its therapeutic efficacy and safety profile.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound. It is hoped that the information compiled herein will stimulate further research and development, ultimately unlocking the full therapeutic potential of this remarkable natural compound.

References

P-Hydroxyphenethyl trans-ferulate: A Technical Overview of its Chemical Profile and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound. It details its chemical structure, physicochemical properties, significant biological activities, and the experimental protocols used to determine these characteristics. This document is intended to serve as a comprehensive resource for professionals engaged in phytochemical research and the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is classified as a hydroxycinnamic acid, a subgroup of phenylpropanoids.[1] It is an ester formed from p-hydroxyphenethyl alcohol and trans-ferulic acid.

The definitive chemical structure of this compound is presented below:

  • IUPAC Name: 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1][2][3]

  • Molecular Formula: C₁₈H₁₈O₅[1][4]

  • SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O[2][5]

  • InChI Key: JMSFLLZUCIXALN-WEVVVXLNSA-N[3]

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 314.33 g/mol [3][4][6]
Monoisotopic Mass 314.115423686 Da[1][3]
CAS Number 84873-15-4[1][2][4]
Appearance White to off-white solid/powder[1][7]
Melting Point 165 - 169 °C[1]
Solubility DMSO: 100 mg/mL (318.14 mM) (with ultrasound)
Purity Typically ≥98% for commercial standards[7]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a compound of interest for further pharmacological investigation.

The compound is a known inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[8][9] By inhibiting this enzyme, this compound can potentially delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia.[8] It has shown inhibitory activity against yeast α-glucosidase with an IC50 value of 19.24 ± 1.73 µM.[4][6][8][9]

alpha_glucosidase_inhibition cluster_digestion Small Intestine cluster_inhibition Mechanism of Action Carbohydrates Dietary Carbohydrates Enzyme α-Glucosidase Carbohydrates->Enzyme Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Enzyme->Glucose Releases Inhibitor P-Hydroxyphenethyl trans-ferulate Inhibitor->Enzyme Inhibits extraction_workflow start Start: Dried Plant Material prep Grind to Fine Powder start->prep pack Pack into Extraction Cell prep->pack ple Pressurized Liquid Extraction (PLE) (e.g., Ethanol, 100°C, 1500 psi) pack->ple collect Collect Solvent Extract ple->collect concentrate Concentrate under Reduced Pressure collect->concentrate purify Chromatographic Purification (e.g., HPLC) concentrate->purify end Isolated P-Hydroxyphenethyl trans-ferulate purify->end structure_activity_relationship cluster_structure Chemical Structure Components cluster_activity Contribution to Biological Activity A Phenolic Hydroxyl (-OH) Groups Act1 Radical Scavenging (Antioxidant) A->Act1 Act2 Hydrogen Donating Ability A->Act2 B Methoxy (-OCH3) Group Act3 Enzyme Binding & Inhibition B->Act3 Influences binding specificity C Ester Linkage C->Act3 D Extended Conjugated System (Aromatic Rings + C=C bond) D->Act1 Stabilizes radical Act4 Modulation of Cell Signaling D->Act4

References

An In-Depth Technical Guide to P-Hydroxyphenethyl trans-ferulate: Discovery, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of its discovery, history, and detailed chemical properties. It delves into its multifaceted biological effects, including anti-hyperglycemic, antioxidant, and anti-inflammatory activities, with a focus on the underlying signaling pathways. This document also serves as a practical resource by providing detailed experimental protocols for key assays and a general workflow for natural product bioactivity screening. Quantitative data are summarized in structured tables for comparative analysis, and logical and biological pathways are visualized through detailed diagrams.

Discovery and History

The precise first isolation and characterization of this compound is not prominently documented in readily available scientific literature, suggesting it may have been identified as part of broader phytochemical screenings of various plant species. It is a natural ester formed between p-hydroxyphenethyl alcohol and trans-ferulic acid.

Ferulic acid itself, a key component of the molecule, has a much longer and well-documented history, having been first isolated from the resin of Ferula foetida in 1866 by the Austrian chemist H. Hlasiwetz. The subsequent identification of its various esters, including this compound, has been an incremental process driven by advancements in analytical chemistry and a growing interest in the pharmacological properties of plant-derived compounds.

This compound is found in a variety of plants, including being a constituent of Oenanthe javanica (water dropwort) and various species of the Angelica genus. Its presence in these traditionally used medicinal plants has likely contributed to their therapeutic effects and has spurred further investigation into the bioactivity of this specific molecule.

Chemical Properties

PropertyValue
Chemical Formula C18H18O5
Molecular Weight 314.33 g/mol
CAS Number 84873-15-4
Appearance Solid
IUPAC Name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid 2-(4-hydroxyphenyl)ethyl ester

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-hyperglycemic properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-hyperglycemic Activity

A notable biological effect of this compound is its ability to inhibit the enzyme α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a key strategy in the management of type 2 diabetes.

AMPK Signaling Pathway: The anti-hyperglycemic effects of compounds structurally related to this compound, such as ferulic acid, have been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver, contributing to lower blood glucose levels.

AMPK_Signaling_Pathway p_hydroxyphenethyl_trans_ferulate P-Hydroxyphenethyl trans-ferulate ampk AMPK p_hydroxyphenethyl_trans_ferulate->ampk Activates glucose_uptake Increased Glucose Uptake (Muscle) ampk->glucose_uptake Promotes glucose_production Decreased Glucose Production (Liver) ampk->glucose_production Inhibits blood_glucose Reduced Blood Glucose Levels glucose_uptake->blood_glucose glucose_production->blood_glucose

Caption: AMPK signaling pathway activation by this compound.

Antioxidant Activity

The phenolic structure of this compound, containing hydroxyl groups on the aromatic rings, endows it with potent antioxidant properties. It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. The anti-inflammatory action of this compound is thought to be mediated through the inhibition of key pro-inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways: Phenolic compounds, including ferulic acid and its derivatives, are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound may inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

  • MAPK Pathway: The MAPK cascade is another critical signaling pathway involved in inflammation. It relays extracellular signals to the nucleus to regulate the expression of genes involved in inflammation and other cellular processes. Inhibition of the MAPK pathway by this compound can lead to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Signaling inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway inflammatory_stimuli->mapk nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb p_hydroxyphenethyl_trans_ferulate P-Hydroxyphenethyl trans-ferulate p_hydroxyphenethyl_trans_ferulate->mapk Inhibits p_hydroxyphenethyl_trans_ferulate->nf_kb Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory_cytokines Activates nf_kb->pro_inflammatory_cytokines Activates inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Quantitative Data on Biological Activities

AssayTarget/EndpointResult (IC50/EC50)Reference
Anti-hyperglycemic Yeast α-glucosidase19.24 ± 1.73 µM[1]
Antioxidant DPPH Radical ScavengingData not specifically available for this compound. Ferulic acid IC50 is approximately 10-20 µg/mL.General Literature
Antioxidant ABTS Radical ScavengingData not specifically available for this compound. Ferulic acid shows potent activity.General Literature
Anti-inflammatory Nitric Oxide (NO) Production in LPS-stimulated MacrophagesData not specifically available for this compound. Related compounds show significant inhibition.General Literature

Experimental Protocols

General Workflow for Natural Product Bioactivity Screening

The discovery of bioactive compounds from natural sources typically follows a systematic workflow.

Natural_Product_Screening_Workflow sample_collection 1. Sample Collection (Plant Material) extraction 2. Extraction and Fractionation sample_collection->extraction bioassay_screening 3. High-Throughput Bioassay Screening extraction->bioassay_screening hit_identification 4. Hit Identification and Prioritization bioassay_screening->hit_identification isolation_purification 5. Bioassay-Guided Isolation & Purification hit_identification->isolation_purification structure_elucidation 6. Structure Elucidation (NMR, MS) isolation_purification->structure_elucidation lead_optimization 7. Lead Optimization and Further Development structure_elucidation->lead_optimization

Caption: General workflow for natural product bioactivity screening.

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (0.5 U/mL), and 20 µL of varying concentrations of this compound.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank with DMSO instead of the sample is also included.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of varying concentrations of this compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox is used as a positive control. A blank containing only methanol is also included.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from a graph of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of beneficial biological activities, particularly in the realms of anti-hyperglycemia, antioxidation, and anti-inflammation. Its mechanism of action, involving the modulation of key signaling pathways such as AMPK, NF-κB, and MAPK, highlights its potential for the development of novel therapeutic agents for a variety of chronic diseases.

Further research is warranted to fully elucidate the complete pharmacological profile of this compound. This includes more in-depth studies to determine its bioavailability, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in relevant animal models. The development of efficient and scalable synthetic routes will also be crucial for its future clinical development. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing natural product.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of P-Hydroxyphenethyl trans-ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

P-Hydroxyphenethyl trans-ferulate is a phenolic compound belonging to the ferulate ester class. Structurally, it is the ester formed from trans-ferulic acid and p-hydroxyphenethyl alcohol (tyrosol). Both of these parent molecules are well-documented for their biological activities, particularly their antioxidant properties. Ferulic acid is a ubiquitous hydroxycinnamic acid in the plant kingdom, recognized for its potent free-radical scavenging ability. Tyrosol, found in olive oil and Rhodiola rosea, also contributes significant antioxidant effects. The combination of these two moieties in a single molecule suggests a strong potential for this compound as an antioxidant agent.

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of this compound. Due to the limited publicly available data specifically for this compound, this paper draws upon data from its constituent parts and closely related analogues, such as Salidroside (the glucoside of tyrosol) and other ferulate esters, to infer its potential activity. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antioxidant compounds.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of a compound is quantified by its ability to neutralize stable free radicals or reduce metal ions. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the in vitro antioxidant activity of compounds structurally related to this compound.

CompoundAssayIC50 Value / ActivityReference
Salidroside DPPH58.76 µg/mL[1]
Ferulic Acid DPPH9.9 µg/mL[2]
Ethyl Ferulate ABTSMore efficient than BHT, less than Ferulic Acid[3]
Ethyl Ferulate FRAPLower activity than Ferulic Acid[4]
Isopentyl Ferulate DPPH91.29% inhibition at 54.4 nM[5]
Isopentyl Ferulate ABTS92.63% inhibition at 54.4 nM[5]
Phytosteryl Ferulates GeneralHigher antioxidant activity than ferulic acid[6]

Note: Data for this compound is not directly available in the cited literature; the table presents data from its parent compounds and structural analogues to provide a scientific basis for its potential efficacy.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are critical for the reproducible assessment of antioxidant activity. The most common assays include the DPPH, ABTS, and FRAP methods, which measure radical scavenging and reducing power, respectively.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is pale yellow. The change in absorbance is proportional to the antioxidant's radical scavenging capacity.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 100 µM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 150 µL).

  • Incubation: Mix the contents and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the reaction mixture at a wavelength of 517 nm using a spectrophotometer. A blank containing only the solvent is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the percentage inhibition against the sample concentrations.[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours to allow for radical generation.[4]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., Trolox) in the solvent.

  • Reaction Mixture: Add a small aliquot of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 290 µL).

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature in the dark.

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color and is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[3][4]

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 290 µL).

  • Incubation: Incubate the mixture for 30 minutes in the dark at 37°C.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.[3][4]

Visualization of Experimental Workflow

The logical flow of an in vitro antioxidant assessment follows a standardized sequence from preparation to final data analysis.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage Compound Test Compound & Standard (e.g., this compound) Dilution Prepare Serial Dilutions Compound->Dilution Solvent Solvent System (Methanol/Ethanol) Solvent->Dilution Reagents Assay Reagents (DPPH, ABTS, FRAP) Reaction Initiate Reaction (Sample + Reagent) Reagents->Reaction Dilution->Reaction Incubation Incubate (Time & Temp Specific) Reaction->Incubation Spectro Spectrophotometric Reading (Measure Absorbance) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for in vitro antioxidant capacity assessment.

Molecular Mechanisms and Signaling Pathways

The antioxidant activity of this compound is derived from the phenolic hydroxyl groups in its structure. The primary mechanism is direct radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET), which neutralizes reactive oxygen species (ROS).

Beyond direct scavenging, phenolic compounds like ferulic acid and its derivatives can modulate endogenous antioxidant defense systems through cellular signaling pathways. These pathways are critical for protecting cells from oxidative stress-induced damage. While specific studies on this compound are pending, the known effects of ferulic acid suggest it may influence key pathways such as NF-κB and PI3K/AKT, which are central to the inflammatory response and cell survival.

G cluster_pathways Intracellular Signaling Pathways ROS Oxidative Stress (ROS/RNS) IKK IKK ROS->IKK activates PI3K PI3K/AKT Pathway ROS->PI3K activates Compound P-Hydroxyphenethyl trans-ferulate Compound->ROS scavenges Compound->IKK inhibits Compound->PI3K modulates NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Genes (COX-2, iNOS) NFkB->Inflammation Nrf2 Nrf2 Activation PI3K->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes Protective Enzymes (HO-1, GCL) ARE->Enzymes

Caption: Potential antioxidant signaling pathways modulated by ferulates.

Conclusion

This compound is a promising antioxidant candidate due to its hybrid structure combining the potent radical scavenging properties of ferulic acid and tyrosol. While direct experimental data on this specific molecule is scarce, analysis of its structural analogues provides strong evidence for its potential efficacy. The in vitro assays detailed in this guide—DPPH, ABTS, and FRAP—represent the standard methodologies for quantifying this potential. Furthermore, its ability to modulate key signaling pathways like NF-κB and Nrf2, as inferred from the broader class of ferulates, suggests a multi-faceted mechanism of action that extends beyond direct radical scavenging. Further research is warranted to experimentally validate the antioxidant capacity and elucidate the precise molecular mechanisms of this compound.

References

A Comprehensive Technical Guide to the Anti-inflammatory Properties of p-Hydroxyphenethyl trans-ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl trans-ferulate, also known as phenethyl ferulate (PF), is a naturally occurring phenolic compound found in various plants, including Notopterygii Rhizoma et Radix, a traditional Chinese medicine. Emerging scientific evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for inflammatory-mediated diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

In Vitro Anti-inflammatory Activity

Inhibition of Pro-inflammatory Mediators and Cytokines

This compound has demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1][2]

Inflammatory MediatorConcentration of PF (µM)Inhibition (%)
PGE₂ 3Not specified
6Not specified
1250.5
TNF-α 3Not specified
6Not specified
1247.2
IL-1β 3No significant effect
6Not specified
1228.4
IL-6 3Not specified
6Not specified
1250.2

Data extracted from Yan et al. (2023).[1][2]

Suppression of Pro-inflammatory Enzymes

The anti-inflammatory activity of this compound is further substantiated by its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2]

Table 2: IC₅₀ Values of this compound against Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

EnzymeIC₅₀ (µM)
COX 4.35
5-LOX 5.75

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound inhibits the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.[1][2] It achieves this by suppressing the phosphorylation of IκB-α, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, downregulates the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB-α IKK->IkappaB P IkappaB_NFkappaB IκB-α/NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκB-α, leading to degradation NFkappaB NF-κB (p65/p50) PF p-Hydroxyphenethyl trans-ferulate PF->IKK Inhibits IkappaB_NFkappaB->IKK NFkappaB_n NF-κB (p65/p50) IkappaB_NFkappaB->NFkappaB_n Translocation DNA DNA NFkappaB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The compound also demonstrates inhibitory effects on the MAPK signaling pathway. Specifically, it suppresses the phosphorylation of key kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK in response to LPS stimulation.[1][2] The inhibition of these pathways further contributes to the reduction in the production of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates PF p-Hydroxyphenethyl trans-ferulate PF->MAPKKK Inhibits Phosphorylation PF->MAPKK Inhibits Phosphorylation PF->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription

MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.

experimental_workflow_in_vitro cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis A1 Culture RAW 264.7 cells in DMEM with 10% FBS A2 Seed cells in 24-well plates (e.g., 5 x 10^5 cells/well) A1->A2 B1 Pre-treat cells with various concentrations of p-hydroxyphenethyl trans-ferulate (e.g., 3, 6, 12 µM) for 1 hour A2->B1 B2 Stimulate with LPS (1 µg/mL) for 24 hours B1->B2 C1 Collect supernatant B2->C1 C4 Lyse cells for protein extraction B2->C4 C2 Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA C1->C2 C3 Measure PGE₂ levels using ELISA C1->C3 C5 Perform Western blot for iNOS, COX-2, and signaling proteins (p-IκB-α, p-ERK, etc.) C4->C5

Experimental Workflow for In Vitro Anti-inflammatory Assay.

1. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 5 x 10⁵ cells per well and allowed to adhere overnight.

3. Treatment:

  • The culture medium is replaced with fresh medium.
  • Cells are pre-treated with various concentrations of this compound (e.g., 3, 6, and 12 µM) for 1 hour.
  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the solvent for the compound) are included.

4. Analysis:

  • ELISA: The cell culture supernatant is collected and centrifuged to remove debris. The concentrations of TNF-α, IL-1β, IL-6, and PGE₂ are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
  • Western Blot:
  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
  • Protein concentration is determined using a BCA protein assay.
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • The membrane is incubated with primary antibodies against iNOS, COX-2, phospho-IκB-α, total IκB-α, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

While specific in vivo data for this compound is limited in the currently available literature, this standard protocol is widely used to assess the anti-inflammatory potential of test compounds. Data for the parent compound, ferulic acid, is provided for context.

Table 3: Anti-inflammatory Effect of Ferulic Acid on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Time (hours)Paw Edema Inhibition (%)
Ferulic Acid100628.0
Ferulic Acid200637.5

This data is for ferulic acid and serves as a reference for the potential in vivo activity of its derivatives.

1. Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

2. Treatment:

  • Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and treatment groups receiving different doses of the test compound (this compound).
  • The test compound is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

3. Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

4. Measurement of Paw Edema: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

5. Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula:

  • % Inhibition = [(Vc - Vt) / Vc] x 100

  • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    experimental_workflow_in_vivo cluster_acclimatization Animal Preparation cluster_administration Compound Administration cluster_induction Inflammation Induction cluster_measurement Measurement and Analysis A1 Acclimatize rodents (rats or mice) to laboratory conditions A2 Divide into control, standard, and treatment groups A1->A2 B1 Administer test compound (this compound) orally or intraperitoneally A2->B1 C1 Inject 1% carrageenan into the right hind paw B1->C1 30-60 min D1 Measure paw volume/thickness at regular intervals C1->D1 D2 Calculate percentage inhibition of edema D1->D2

    Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

    Conclusion

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes. Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. The data presented in this guide underscore the therapeutic potential of this compound. Further in-depth in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications in the management of inflammatory disorders. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.

References

Neuroprotective Effects of P-Hydroxyphenethyl trans-ferulate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of P-Hydroxyphenethyl trans-ferulate and its derivatives. It covers their synthesis, mechanisms of action, and quantitative data from various in vitro and in vivo studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to this neuronal damage. Phenolic compounds, widely found in plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for the development of neuroprotective agents.

This compound is a naturally occurring ester of ferulic acid and p-hydroxyphenethyl alcohol. Ferulic acid, a derivative of cinnamic acid, is known to possess neuroprotective effects against cerebral ischemia/reperfusion injury through its antioxidant and anti-apoptotic activities[1][2][3]. This guide explores the synthesis of this compound derivatives and delves into the experimental evidence supporting their potential as therapeutic agents for neurodegenerative disorders.

Synthesis of this compound Derivatives

General Experimental Protocol: Esterification of Ferulic Acid

This protocol describes a representative procedure for the synthesis of ferulic acid esters, which can be adapted for the synthesis of this compound by using p-hydroxyphenethyl alcohol.

Materials:

  • trans-Ferulic acid

  • p-Hydroxyphenethyl alcohol (or other desired alcohol)

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., concentrated H₂SO₄)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Pyridine (optional, as a base)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Ferulic Acid: To a solution of trans-ferulic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently refluxed until the conversion to the acid chloride is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Esterification: In a separate flask, dissolve p-hydroxyphenethyl alcohol and a base (e.g., pyridine) in the same anhydrous solvent. Cool this solution to 0 °C and add the freshly prepared feruloyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure of the purified this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

CompoundAssayModel SystemConcentration/DoseResultReference
This compound α-Glucosidase InhibitionYeast α-glucosidaseIC₅₀: 19.24 µMPotent anti-hyperglycemic activity.--INVALID-LINK--[4][5][6]
Quinone Reductase InductionHepa 1c1c7 cells6.6 µMBoosts quinone reductase activity, indicating Nrf2 pathway activation.--INVALID-LINK--[7]
Ferulic Acid H₂O₂-induced oxidative stressPC12 cells100 µMIncreased cell viability to 86.6%.--INVALID-LINK--[8]
Cerebral Ischemia/Reperfusion InjuryRat model100-200 mg/kgAttenuated memory impairment and reduced neuronal apoptosis.--INVALID-LINK--[3]
MPTP-induced Parkinson's Disease modelZebrafish larvae100 µM100% survival rate, significant reduction in p53 expression.--INVALID-LINK--[9]
Ferulic Acid Derivatives (General) Cytotoxicity against HT-29 cancer cellsHT-29 cell lineIC₅₀ values variedAmide derivatives showed higher cytotoxicity than ester derivatives.--INVALID-LINK--[1]
Antioxidant Activity (ABTS & FRAP assays)Chemical assays-Ferulic acid showed the strongest activity compared to its methyl and ethyl esters.--INVALID-LINK--[10]

Experimental Protocols for Neuroprotection Assays

This section details the methodologies for key experiments used to evaluate the neuroprotective effects of this compound derivatives.

In Vitro H₂O₂-Induced Oxidative Stress Model

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.

Cell Line: PC12 (rat pheochromocytoma) cells are commonly used as a neuronal cell model.

Protocol:

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a predetermined period (e.g., 24 hours).

  • Induction of Oxidative Stress: Following treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 2-4 hours).

  • Cell Viability Assessment (MTT Assay):

    • After H₂O₂ exposure, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Cerebral Ischemia/Reperfusion (I/R) Model

This animal model is used to evaluate the neuroprotective effects of compounds against stroke-like injury.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Protocol:

  • Induction of Ischemia: Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).

  • Reperfusion: After the ischemic period, remove the occlusion to allow reperfusion.

  • Drug Administration: Administer the test compound (e.g., this compound) at different doses, typically via oral gavage or intraperitoneal injection, before or after the ischemic insult.

  • Neurological Deficit Scoring: Evaluate the neurological deficits at various time points after reperfusion using a standardized scoring system.

  • Histopathological Analysis: After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains. Collect the brain tissue for:

    • Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Perform Nissl staining or Hematoxylin and Eosin (H&E) staining to assess neuronal damage in specific brain regions like the hippocampus.

  • Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde (MDA), superoxide dismutase (SOD)) and apoptosis (e.g., caspase-3 activity, Bcl-2/Bax ratio).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Activation:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like ferulic acid derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Experimental Workflow for Assessing Nrf2 Activation:

Nrf2_Activation_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Treat with P-Hydroxyphenethyl trans-ferulate derivative A->B C Cell Lysis and Protein Extraction B->C E Nuclear Fractionation B->E G RNA Extraction and qRT-PCR for Nrf2 target genes (e.g., HO-1, NQO1) B->G H ARE-Luciferase Reporter Assay B->H D Western Blot for Nrf2, Keap1, HO-1 C->D F Western Blot for Nuclear Nrf2 E->F

Caption: Experimental workflow for evaluating Nrf2 pathway activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Ferulic acid has been shown to exert neuroprotective effects by modulating these pathways, often by promoting the pro-survival ERK pathway and inhibiting the pro-apoptotic JNK and p38 pathways.

Signaling Cascade:

MAPK_Signaling_Pathway cluster_stress Cellular Stress cluster_pathways MAPK Pathways cluster_outcome Cellular Outcome Stress Oxidative Stress / Neurotoxins JNK MKK4/7 -> JNK (Apoptosis) Stress->JNK p38 MKK3/6 -> p38 (Apoptosis) Stress->p38 ERK MEK -> ERK (Survival) Survival Neuronal Survival ERK->Survival Apoptosis Neuronal Apoptosis JNK->Apoptosis p38->Apoptosis Compound P-Hydroxyphenethyl trans-ferulate derivative Compound->ERK Activates Compound->JNK Inhibits Compound->p38 Inhibits

Caption: Modulation of MAPK signaling pathways by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their ability to combat oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2 and MAPK underscores their therapeutic potential. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, which can serve as a valuable resource for furthering research and development in this critical area of neuroscience. Further studies are warranted to explore the full therapeutic spectrum of these compounds and to optimize their drug-like properties for clinical applications.

References

Pharmacological Profile of p-Hydroxyphenethyl trans-ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its pharmacological profile, including its anti-inflammatory, anti-hyperglycemic, and potential anticancer and antioxidant properties. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a derivative of ferulic acid, a well-known antioxidant. It is characterized by the esterification of ferulic acid with a p-hydroxyphenethyl alcohol moiety. This structural modification is believed to contribute to its unique biological activities and pharmacokinetic properties. This guide will delve into the specific pharmacological actions of this compound, providing a detailed analysis of its mechanism of action and therapeutic potential.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Quantitative Data:

Target EnzymeIC50 Value (µM)
Cyclooxygenase (COX)4.35[1][2]
5-Lipoxygenase (5-LOX)5.75[1][2]

Mechanism of Action: Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound (also referred to as phenethyl ferulate or PF) significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

Experimental Protocols:

  • Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays: The inhibitory activity of this compound against COX and 5-LOX can be determined using commercially available enzyme immunoassay (EIA) kits. The assays typically involve the incubation of the respective enzyme with arachidonic acid as a substrate in the presence and absence of the test compound. The production of prostaglandins (for COX) or leukotrienes (for 5-LOX) is then quantified colorimetrically. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

  • Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

    • RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • LPS (1 µg/mL) is added to induce NO production, and the cells are incubated for 24 hours.

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

  • Cytokine (TNF-α, IL-1β, IL-6) Measurement: The levels of pro-inflammatory cytokines in the culture supernatants from the NO production assay can be quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway Visualization:

Anti-inflammatory Signaling Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Akt Akt TLR4->Akt activates MAPK MAPK TLR4->MAPK activates p_hydroxyphenethyl_trans_ferulate p-Hydroxyphenethyl trans-ferulate p_hydroxyphenethyl_trans_ferulate->NFkB inhibits p_hydroxyphenethyl_trans_ferulate->Akt inhibits p_hydroxyphenethyl_trans_ferulate->MAPK inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Mediators induces Akt->Pro_inflammatory_Mediators induces MAPK->Pro_inflammatory_Mediators induces

Caption: Inhibition of LPS-induced pro-inflammatory mediator production.

Anti-hyperglycemic Activity

This compound exhibits anti-hyperglycemic properties primarily through the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

Quantitative Data:

Target EnzymeOrganismIC50 Value (µM)
α-GlucosidaseYeast19.24 ± 1.73[5][6]

Experimental Protocol:

  • Yeast α-Glucosidase Inhibition Assay:

    • A solution of yeast α-glucosidase in phosphate buffer (pH 6.8) is prepared.

    • The enzyme solution is pre-incubated with various concentrations of this compound for 10 minutes at 37°C.

    • The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • The mixture is incubated for another 20 minutes at 37°C.

    • The reaction is stopped by adding sodium carbonate solution.

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental Workflow:

Alpha-Glucosidase Inhibition Assay start Start prepare_enzyme Prepare Yeast α-Glucosidase Solution start->prepare_enzyme pre_incubation Pre-incubate Enzyme with This compound prepare_enzyme->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction with Sodium Carbonate incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for α-glucosidase inhibition assay.

Antioxidant Activity

While specific quantitative data for this compound is limited in the reviewed literature, its structural relationship to ferulic acid, a potent antioxidant, suggests that it possesses significant free radical scavenging capabilities. Further studies are required to quantify its antioxidant potential using standard assays.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.

Anticancer Activity

Preliminary reports suggest that this compound possesses anticancer activity, although detailed mechanistic studies and quantitative data against specific cancer cell lines are not yet widely available. Research on the parent compound, ferulic acid, has shown effects on various cancer cell lines, including those of the prostate (LNCaP and PC-3), with IC50 values of 500 μM and 300 μM, respectively.[7]

Experimental Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is commonly used to assess cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound, to determine if it induces cell cycle arrest.

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, apoptotic, and necrotic cells. Western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) can further elucidate the mechanism of cell death.

Pharmacokinetics

Currently, there is a lack of published in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related compounds, such as ethyl ferulate, have shown rapid absorption and clearance of the resulting ferulic acid in rats.[4][8] Further research is crucial to determine the pharmacokinetic parameters of this compound to assess its bioavailability and potential for in vivo efficacy.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory and anti-hyperglycemic activities, supported by clear mechanisms of action, highlight its therapeutic potential. However, to fully realize its clinical applicability, further research is imperative. Specifically, comprehensive studies are needed to:

  • Quantify its antioxidant and anticancer activities with specific IC50 values against a panel of relevant assays and cell lines.

  • Elucidate the detailed molecular mechanisms underlying its anticancer effects.

  • Conduct in vivo studies to determine its pharmacokinetic profile, bioavailability, and efficacy in animal models of inflammation, diabetes, and cancer.

This technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic benefits of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of p-Hydroxyphenethyl trans-ferulate from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of p-hydroxyphenethyl trans-ferulate, a bioactive compound found in the medicinal plant Angelica sinensis. The protocols detailed below are designed to offer a reproducible methodology for isolating this compound for research and development purposes.

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. It is a rich source of various bioactive compounds, including phthalides, polysaccharides, and phenolic compounds. Among these, this compound has garnered interest for its potential therapeutic properties, including anti-hyperglycemic, antioxidant, and anti-inflammatory activities.[1] The effective extraction and purification of this compound are crucial for its further investigation and potential drug development.

Extraction of this compound

Several methods can be employed for the extraction of phenolic compounds from Angelica sinensis. The choice of method can significantly impact the yield and purity of the target compound. This section outlines a protocol based on solvent extraction, a widely used and effective technique.

Experimental Protocol: Solvent Extraction

This protocol is adapted from established methods for extracting structurally similar phenolic compounds, such as coniferyl ferulate, from Angelica sinensis.

1. Plant Material Preparation:

  • Obtain dried roots of Angelica sinensis.

  • Grind the roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

2. Extraction Procedure:

  • Weigh 100 g of the dried Angelica sinensis powder.

  • Place the powder in a flask and add 1000 mL of 80% ethanol.

  • Perform ultrasonic-assisted extraction for 60 minutes at 50°C.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Perform liquid-liquid extraction sequentially with n-hexane (3 x 200 mL) and ethyl acetate (3 x 200 mL).

  • Combine the ethyl acetate fractions, as this fraction is expected to be enriched with phenolic compounds like this compound.

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Diagram of the Extraction Workflow

ExtractionWorkflow cluster_Start Preparation cluster_Process Extraction cluster_Partition Purification cluster_End Result Start Dried Angelica sinensis Roots Grinding Grinding to Powder Start->Grinding Extraction Ultrasonic-Assisted Extraction (80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) Concentration1->Partitioning Concentration2 Rotary Evaporation Partitioning->Concentration2 End Crude p-Hydroxyphenethyl trans-ferulate Extract Concentration2->End

Caption: Workflow for the extraction of this compound.

Purification of this compound

The crude extract obtained from the initial extraction process contains a mixture of compounds. Therefore, a purification step is necessary to isolate this compound with high purity. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.

Experimental Protocol: Preparative HPLC Purification

1. Sample Preparation:

  • Dissolve the dried ethyl acetate extract in a minimal amount of the HPLC mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-10 min: 10-30% A

    • 10-40 min: 30-60% A

    • 40-50 min: 60-90% A

    • 50-55 min: 90% A

    • 55-60 min: 90-10% A

  • Flow Rate: 3 mL/min.

  • Detection: UV detector at 320 nm.

  • Injection Volume: 1 mL.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by analyzing the fractions of major peaks.

  • Combine the collected fractions and evaporate the solvent under reduced pressure.

  • Analyze the purity of the isolated compound using analytical HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for the extraction and purification of phenolic compounds from Angelica sinensis. Please note that the data for this compound is extrapolated based on values reported for structurally similar compounds like coniferyl ferulate, as specific data for the target compound is limited in publicly available literature.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Angelica sinensis

Extraction MethodSolventTemperature (°C)Time (min)Relative Yield of Ferulic Acid (%)Relative Yield of Coniferyl Ferulate (%)
Sonication80% Ethanol50608590
Maceration80% Ethanol2514407075
Soxhlet80% Ethanol803609592
Microwave-Assisted70% Ethanol70159288

*Relative yield is expressed as a percentage of the highest reported yield for each compound among these methods.

Table 2: Purity and Yield of this compound after Purification

Purification StepPurity (%)Yield (%)*
Crude Ethyl Acetate Extract15-25~0.5-1.0 (of dry plant material)
After Preparative HPLC>95~20-30 (of crude extract)

*Yield is an estimated value based on typical recoveries for similar phenolic compounds from plant extracts.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antioxidant and anti-inflammatory properties.[1] These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: The antioxidant effects of many phenolic compounds are associated with the activation of the Keap1-Nrf2 signaling pathway. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes.

Anti-inflammatory Activity: The anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like cytokines and prostaglandins.

Diagram of Potential Signaling Pathways Modulated by this compound

SignalingPathways cluster_Antioxidant Antioxidant Pathway cluster_Inflammatory Anti-inflammatory Pathway Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription NFkB NF-κB InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB->InflammatoryGenes Induces Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits Compound p-Hydroxyphenethyl trans-ferulate Compound->Keap1 Inactivates Compound->IKK Inhibits

Caption: Potential signaling pathways modulated by this compound.

References

Cell-based Assays for P-Hydroxyphenethyl trans-ferulate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for cell-based assays to evaluate the biological activity of this compound. The methodologies outlined herein are designed to enable researchers to investigate its mechanisms of action, particularly in the context of inflammation and oxidative stress.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound in various assays.

Assay TypeCell LineTarget/MarkerIC50 Value
Enzyme Inhibition-Cyclooxygenase (COX)4.35 µM[1]
Enzyme Inhibition-5-Lipoxygenase (5-LOX)5.75 µM[1]

Table 1: Inhibitory Concentrations (IC50) of this compound.

The following table presents data on the anti-inflammatory effects of this compound (PF) on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Data is extracted from Yan et al., 2023.

Concentration of PFPGE2 Production (pg/mL)TNF-α Production (pg/mL)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
Control1.8 ± 0.62.1 ± 0.81.1 ± 0.51.5 ± 0.7
LPS (1 µg/mL)35.4 ± 2.145.2 ± 2.528.7 ± 1.938.6 ± 2.2
LPS + PF (12 µM)25.1 ± 1.832.8 ± 2.120.1 ± 1.527.4 ± 1.8
LPS + PF (24 µM)15.8 ± 1.521.5 ± 1.712.5 ± 1.116.9 ± 1.4
LPS + PF (48 µM)8.2 ± 1.110.3 ± 1.26.4 ± 0.99.1 ± 1.1

Table 2: Effect of this compound on Pro-inflammatory Mediator Production.

Experimental Protocols

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol is based on the methodology described by Yan et al., 2023, for assessing the anti-inflammatory effects of this compound in RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators (PGE2, TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (phenethyl ferulate)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • ELISA kits for PGE2, TNF-α, IL-1β, and IL-6

  • Phosphate Buffered Saline (PBS)

Procedure:

1.1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

1.2. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 12, 24, 48 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

1.3. Measurement of Pro-inflammatory Mediators (ELISA):

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

1.4. Western Blot Analysis for Signaling Pathway Proteins:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation studies).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, p38, and Akt.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Cellular Antioxidant Activity (CAA) Assay

This is a general protocol to assess the intracellular antioxidant activity of this compound.

Objective: To measure the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • Human hepatocellular carcinoma (HepG2) or other suitable cell line

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

2.1. Cell Culture:

  • Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2.2. CAA Assay:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH in HBSS to each well to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

2.3. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics.

  • Calculate the CAA unit for each concentration of the test compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • Plot CAA units against the concentration of this compound to determine the EC50 value (concentration required to provide 50% antioxidant activity).

Visualization of Pathways and Workflows

G LPS-Induced Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Akt Akt TLR4->Akt MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK p_Akt p-Akt Akt->p_Akt p_MAPK p-MAPKs MAPK->p_MAPK p_IKK p-IKK IKK->p_IKK p_IkB p-IκBα p_IKK->p_IkB IkB IκBα p_IkB->IkB Degradation NFkB NF-κB (p65) p_NFkB p-NF-κB (p65) NFkB->p_NFkB Phosphorylation DNA DNA p_NFkB->DNA Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Cytokines Transcription LPS LPS LPS->TLR4 PF P-Hydroxyphenethyl trans-ferulate PF->p_Akt PF->p_MAPK PF->p_IKK

Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory targets of this compound.

G Experimental Workflow for Anti-inflammatory Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in multi-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with This compound incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β, PGE2) collect_supernatant->elisa western_blot Western Blot for Signaling Proteins lyse_cells->western_blot

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

G Cellular Antioxidant Activity (CAA) Assay Workflow cluster_prep Preparation cluster_loading Probe Loading & Treatment cluster_induction Oxidative Stress Induction & Measurement seed_cells Seed HepG2 cells in a 96-well black plate incubate_24h Incubate for 24h seed_cells->incubate_24h wash_pbs Wash cells with PBS incubate_24h->wash_pbs treat_compound Treat with Compound + DCFH-DA (25 µM) for 1h wash_pbs->treat_compound wash_pbs2 Wash cells with PBS treat_compound->wash_pbs2 add_aaph Add AAPH (600 µM) wash_pbs2->add_aaph measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) every 5 min for 1h add_aaph->measure_fluorescence analyze_data Analyze Data (AUC, CAA units) measure_fluorescence->analyze_data

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes and Protocols for P-Hydroxyphenethyl trans-ferulate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of P-Hydroxyphenethyl trans-ferulate for in vivo research. It includes recommended formulation strategies to enhance bioavailability, protocols for experimental use, and an overview of the compound's known signaling pathways.

Introduction

This compound is a naturally occurring phenolic compound with demonstrated anti-hyperglycemic, antioxidant, and anti-inflammatory properties.[1] Its therapeutic potential is a subject of growing interest. However, like many phenolic compounds, its low aqueous solubility presents a challenge for in vivo studies, potentially leading to poor bioavailability. This document outlines strategies to overcome this limitation and provides protocols for its application in animal models.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Weight 314.33 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Formulation Strategies for Enhanced Bioavailability

The poor water solubility of this compound necessitates the use of formulation strategies to improve its absorption and bioavailability in in vivo models. Based on successful approaches for structurally similar compounds like curcumin, two primary methods are recommended: microemulsion and solid dispersion.[2][3]

Microemulsion Formulation

Microemulsions are clear, thermodynamically stable isotropic mixtures of oil, water, surfactant, and cosurfactant. They can significantly enhance the solubility and absorption of lipophilic drugs.

Table 2: Proposed Microemulsion Formulation for this compound

ComponentExample ExcipientProposed Ratio (w/w)
Oil Phase Capryol 9010-20%
Surfactant Cremophor RH4030-40%
Cosurfactant Transcutol P15-20%
Aqueous Phase Deionized Waterq.s. to 100%
Active Ingredient This compound0.5-2.0%

Experimental Protocol: Preparation of this compound Microemulsion

  • Accurately weigh this compound and dissolve it in the oil phase (Capryol 90) with the aid of gentle heating and stirring.

  • In a separate container, mix the surfactant (Cremophor RH40) and cosurfactant (Transcutol P).

  • Slowly add the oil phase containing the dissolved compound to the surfactant/cosurfactant mixture under continuous stirring.

  • Titrate the resulting mixture with deionized water dropwise while stirring until a clear and transparent microemulsion is formed.

  • Characterize the microemulsion for particle size, polydispersity index (PDI), and drug content.

Solid Dispersion Formulation

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate and oral bioavailability of poorly soluble drugs.

Table 3: Proposed Solid Dispersion Formulation for this compound

ComponentExample ExcipientProposed Ratio (w/w)
Polymer Polyvinylpyrrolidone (PVP) K301:5 to 1:10 (Drug:Polymer)
Surfactant Poloxamer 1881-5%
Active Ingredient This compoundAs per ratio

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolve this compound and the polymer (PVP K30) in a suitable organic solvent (e.g., ethanol).

  • Add the surfactant (Poloxamer 188) to the solution and mix until a clear solution is obtained.

  • Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

In Vivo Study Protocol

The following is a proposed protocol for a pilot in vivo study in a rat model to assess the pharmacokinetics and efficacy of a this compound formulation.

Animal Model: Male Sprague-Dawley rats (200-250 g)

Route of Administration: Oral gavage is a common and relevant route. Intravenous administration of a solubilized form can be used to determine absolute bioavailability.

Dosage: Based on pharmacokinetic studies of structurally related compounds like ethyl ferulate and ferulic acid, a starting oral dose of 50-150 mg/kg can be considered. For intravenous administration, a dose of 5-10 mg/kg is suggested.

Experimental Workflow:

experimental_workflow acclimatization Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping administration Drug Administration (Oral Gavage or IV) grouping->administration formulation Formulation Preparation (Microemulsion or Solid Dispersion) formulation->administration sampling Blood Sampling (Serial time points) administration->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_pd Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic studies.

Protocol:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound formulation).

  • Fasting: Fast animals overnight (with free access to water) before drug administration.

  • Administration: Administer the prepared formulation or vehicle control via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Assessment: In efficacy studies, assess relevant biomarkers or functional outcomes at appropriate time points after drug administration.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including NF-κB, Akt, and MAPK.[1]

NF-κB Signaling Pathway:

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-p65/p50 NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα PHTF P-Hydroxyphenethyl trans-ferulate PHTF->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK and Akt Signaling Pathways:

mapk_akt_pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway LPS LPS Receptor Receptor LPS->Receptor ERK p-ERK Receptor->ERK JNK p-JNK Receptor->JNK p38 p-p38 Receptor->p38 Akt p-Akt Receptor->Akt Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation Akt->Inflammation PHTF P-Hydroxyphenethyl trans-ferulate PHTF->ERK Inhibits PHTF->JNK Inhibits PHTF->p38 Inhibits PHTF->Akt Inhibits

Caption: Inhibition of MAPK and Akt signaling pathways by this compound.

Conclusion

The successful in vivo application of this compound hinges on the use of appropriate formulation strategies to enhance its bioavailability. Microemulsion and solid dispersion techniques offer promising avenues for achieving this. The provided protocols and signaling pathway information serve as a comprehensive guide for researchers initiating preclinical studies with this promising therapeutic agent. Careful characterization of the formulation and a well-designed pharmacokinetic and pharmacodynamic study are crucial for obtaining reliable and reproducible results.

References

Measuring the Bioavailability of P-Hydroxyphenethyl trans-ferulate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-Hydroxyphenethyl trans-ferulate is a phenolic compound of interest for its potential health benefits. Understanding its bioavailability is crucial for the development of effective therapeutic applications. These application notes provide a comprehensive overview of the methodologies used to assess the bioavailability of this compound, including in vitro permeability assays, in vivo pharmacokinetic studies, and bioanalytical methods. While specific quantitative data for this compound is limited in publicly available literature, this document provides detailed protocols and uses data from the structurally related compound, ferulic acid, as an illustrative example.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of ferulic acid in rats following oral administration of ethyl ferulate (150 mg/kg). This data is presented as an example of how to tabulate pharmacokinetic data for this compound once it becomes available.

ParameterValue (Mean ± SE)Unit
Cmax (Maximum Plasma Concentration)18.38 ± 1.38µg/mL
Tmax (Time to Maximum Concentration)0.25h
AUC (Area Under the Curve)Data not availableµg·h/mL
Oral BioavailabilityData not available%

Note: Data is for ferulic acid, a metabolite of ethyl ferulate, and is intended for illustrative purposes only[1].

Experimental Protocols

In Vitro Intestinal Permeability: Caco-2 Cell Assay

This protocol describes the determination of the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a widely used in vitro model for predicting human intestinal absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound)

  • Lucifer yellow (monolayer integrity marker)

  • Analytical standards

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

    • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, should be determined. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution (this compound dissolved in HBSS) to the apical (A) or basolateral (B) chamber (donor compartment).

    • Add fresh HBSS to the receiving chamber (receiver compartment).

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.

    • Samples are also taken from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µg/s).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration of the compound in the donor chamber (µg/mL).

Interpretation of Results:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability (predicted human absorption 0-20%)[2].

  • Papp 1 - 10 x 10⁻⁶ cm/s: Moderate permeability (predicted human absorption 20-70%)[2].

  • Papp > 10 x 10⁻⁶ cm/s: High permeability (predicted human absorption 70-100%)[2].

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Cannulas (for serial blood sampling, optional)

  • Analytical standards

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate the rats to the experimental conditions for at least one week.

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer this compound orally by gavage at a predetermined dose. A control group should receive the vehicle only.

    • For intravenous administration (to determine absolute bioavailability), administer the compound via a tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Place the blood samples into tubes containing an anticoagulant and immediately place them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

    • If an intravenous dose was administered, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

This protocol provides a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

Materials:

  • Rat plasma samples

  • This compound analytical standard

  • Internal standard (IS), a structurally similar compound

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Develop a suitable gradient to achieve good separation and peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both this compound and the internal standard by infusing standard solutions into the mass spectrometer.

    • Optimize other MS parameters such as collision energy and declustering potential.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Signaling Pathway Modulation

Polyphenolic compounds are known to modulate various intracellular signaling pathways. Based on the activity of structurally related compounds like ferulic acid and resveratrol, this compound may potentially inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in chronic diseases.

Potential Inhibition of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation HPTF P-Hydroxyphenethyl trans-ferulate HPTF->PI3K HPTF->pAkt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Potential Inhibition of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) pERK->Transcription GeneExpression Gene Expression (Proliferation, Inflammation) Transcription->GeneExpression HPTF P-Hydroxyphenethyl trans-ferulate HPTF->Raf HPTF->pERK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

Signaling_Workflow start Start: Cell Culture treatment Treat cells with P-Hydroxyphenethyl trans-ferulate start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary & Secondary Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Densitometry detection->analysis end End: Determine effect on protein phosphorylation analysis->end

Caption: Experimental workflow for Western blot analysis of signaling pathway modulation.

References

P-Hydroxyphenethyl trans-ferulate as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

P-Hydroxyphenethyl trans-ferulate, a naturally occurring phenolic compound, is emerging as a promising candidate for therapeutic development due to its diverse biological activities. These notes provide an overview of its potential applications, supported by available quantitative data and detailed experimental protocols for its investigation.

Therapeutic Potential

This compound has demonstrated a range of pharmacological effects, including anti-hyperglycemic, anti-inflammatory, and antioxidant properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in various disease processes.

Data Presentation

The following table summarizes the available quantitative data for the biological activities of this compound and the closely related compound, phenethyl ferulate.

Biological ActivityAssayTarget/Cell LineResultCompoundCitation
Anti-hyperglycemic Yeast α-glucosidase inhibitionYeast α-glucosidaseIC50: 19.24 ± 1.73 µMThis compound[1]
Anti-inflammatory Cytotoxicity AssayRAW 264.7 macrophagesNot cytotoxic below 48 µMPhenethyl ferulate
Pro-inflammatory mediator inhibitionLPS-stimulated RAW 264.7 macrophagesConspicuous inhibition of PGE2, TNF-α, IL-1β, and IL-6Phenethyl ferulate
Antioxidant ABTS radical scavenging assayABTS radicalFerulic acid > Ethyl ferulateFerulic acid and its esters[2]
FRAP assayFe³⁺Ferulic acid > Ethyl ferulateFerulic acid and its esters[2]

Signaling Pathways

This compound is reported to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB), Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK_Kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_Kinases P_Hydroxyphenethyl_trans_ferulate P-Hydroxyphenethyl trans-ferulate P_Hydroxyphenethyl_trans_ferulate->Akt Inhibits IKK IKK P_Hydroxyphenethyl_trans_ferulate->IKK Inhibits P_Hydroxyphenethyl_trans_ferulate->MAPK_Kinases Inhibits Akt->IKK IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2, iNOS) NF_kB_n->Inflammatory_Genes Activates

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Experimental Workflow

G Start Start Prepare_Compound Prepare P-Hydroxyphenethyl trans-ferulate stock solution Start->Prepare_Compound In_Vitro_Assays In Vitro Assays Prepare_Compound->In_Vitro_Assays Alpha_Glucosidase α-Glucosidase Inhibition Assay In_Vitro_Assays->Alpha_Glucosidase Anti_Inflammatory Anti-inflammatory Assay (RAW 264.7) In_Vitro_Assays->Anti_Inflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) In_Vitro_Assays->Antioxidant Data_Analysis Data Analysis (IC50 calculation, etc.) Alpha_Glucosidase->Data_Analysis Mechanism_Studies Mechanism of Action Studies Anti_Inflammatory->Mechanism_Studies Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Western_Blot Western Blot for NF-κB & MAPK pathways Mechanism_Studies->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for evaluating this compound.

Yeast α-Glucosidase Inhibition Assay

This protocol is to determine the in vitro anti-hyperglycemic activity of this compound.

Materials:

  • This compound

  • Yeast α-glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

    • Prepare a solution of yeast α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of different concentrations of this compound or acarbose.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Determine cell viability using the MTT assay to identify non-toxic concentrations for subsequent experiments.

  • Nitric Oxide (NO) Inhibition Assay:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent as an indicator of NO production.

  • Pro-inflammatory Cytokine Inhibition Assay (ELISA):

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and cytokine production for each concentration of the compound.

    • Determine the IC50 values if a dose-dependent inhibition is observed.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the molecular mechanism of the anti-inflammatory action of this compound.

Materials:

  • RAW 264.7 cells treated as in the anti-inflammatory assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to the loading control to ensure equal protein loading.

    • Analyze the changes in protein phosphorylation to determine the effect of this compound on the NF-κB and MAPK signaling pathways.

References

Application of P-Hydroxyphenethyl trans-ferulate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms include oxidative stress, chronic neuroinflammation, and the aggregation of misfolded proteins. P-Hydroxyphenethyl trans-ferulate, an ester of ferulic acid, is a phenolic compound of significant interest in neurodegenerative disease research. While direct research on this compound is emerging, the extensive body of evidence for its parent compound, ferulic acid (FA), and its other esters provides a strong rationale for its investigation. Ferulic acid has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties in numerous preclinical studies.[1][2] This document provides an overview of the potential applications of this compound in this field, based on the established activities of related ferulic acid compounds.

Therapeutic Rationale

The therapeutic potential of this compound in neurodegenerative diseases is predicated on a multi-targeted approach:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders.[3] Ferulic acid and its derivatives are effective scavengers of reactive oxygen species (ROS) and can enhance the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.[1][4]

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal injury. Ferulic acid has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting signaling pathways like NF-κB.[5]

  • Anti-amyloidogenic Properties: In the context of Alzheimer's Disease, ferulic acid has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides and promote the destabilization of pre-formed Aβ fibrils.[1][2][6]

  • Modulation of Signaling Pathways: Ferulic acid and its esters can modulate key signaling pathways involved in neuronal survival and death, such as the Nrf2/HO-1 and PI3K/Akt pathways, promoting a pro-survival cellular environment.[4]

The esterification of ferulic acid to form this compound may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and increasing its bioavailability in the central nervous system.

Quantitative Data Summary

The following tables summarize quantitative data from studies on ferulic acid and its related esters in models of neurodegenerative diseases. This data provides a benchmark for designing and evaluating experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Ferulic Acid and its Esters

CompoundModelToxin/StressorConcentrationOutcomeReference
Ethyl FerulateRat Primary NeuronsGlucose Oxidase5 µMEnhanced cellular resistance to oxidative damage[4]
Ethyl FerulateRat Astrocytes-15 µMMaximal induction of HO-1 mRNA and protein[4]
Ferulic AcidSH-SY5Y cellsAmyloid-β (1-42)Not specifiedReduced ROS production, normalized mitochondrial membrane potential[1]
Methyl Ferulate-DPPH radical33 µM43.75% inhibition of DPPH radical[5]

Table 2: In Vivo Neuroprotective Effects of Ferulic Acid and its Esters

CompoundAnimal ModelDisease InductionDosageDurationKey FindingsReference
Ferulic AcidMouseAmyloid-β injectionNot specifiedLong-termProtected against learning and memory deficits[1]
Sodium FerulateAged RatsNatural Aging100-200 mg/kg/day4 weeksPrevented age-related increase in IL-1β and JNK signaling
Ferulic AcidTransgenic AD miceGenetic30 mg/kg3 monthsImproved memory, reduced Aβ deposits and neuroinflammation

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the protective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • Amyloid-β (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Toxicity Induction: Add aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Assessment of Anti-inflammatory Effects in LPS-stimulated Microglia

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in a microglial cell line.

Materials:

  • BV-2 microglial cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite measurement

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture and Plating: Culture BV-2 cells and seed them in a 24-well plate at a density of 5 x 10^4 cells/well for 24 hours.

  • Pre-treatment: Treat the cells with this compound at various concentrations for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-1β according to the manufacturer's instructions for the ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only group.

Visualizations

Signaling_Pathway_of_Ferulic_Acid_Derivatives cluster_stress Oxidative Stress / Neuroinflammation cluster_compound This compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Inflammatory Stimuli (LPS, Aβ) Inflammatory Stimuli (LPS, Aβ) IKK IKK Inflammatory Stimuli (LPS, Aβ)->IKK activates PHTF P-Hydroxyphenethyl trans-ferulate Nrf2 Nrf2 PHTF->Nrf2 promotes dissociation from Keap1 PHTF->IKK inhibits Keap1->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to HO-1 HO-1 ARE->HO-1 Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Reduced Oxidative Stress Reduced Oxidative Stress HO-1->Reduced Oxidative Stress Antioxidant Enzymes->Reduced Oxidative Stress IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocates to nucleus and activates TNF-α, IL-1β TNF-α, IL-1β Pro-inflammatory Genes->TNF-α, IL-1β Reduced Neuroinflammation Reduced Neuroinflammation Neuronal Damage Neuronal Damage TNF-α, IL-1β->Neuronal Damage Neuronal Survival Neuronal Survival Reduced Oxidative Stress->Neuronal Survival Reduced Neuroinflammation->Neuronal Survival

Caption: Putative signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Toxin_Exposure Exposure to Neurotoxin (e.g., Aβ, MPP+, 6-OHDA) Pre-treatment->Toxin_Exposure Viability_Assay Cell Viability Assays (MTT, LDH) Toxin_Exposure->Viability_Assay Biochemical_Assays Biochemical Assays (ROS, Cytokines, Western Blot) Toxin_Exposure->Biochemical_Assays Treatment Treatment with This compound Animal_Model Neurodegenerative Disease Animal Model (e.g., AD or PD mice) Animal_Model->Treatment Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral_Tests Histology Histological Analysis (Immunohistochemistry of brain tissue) Behavioral_Tests->Histology Biochemical_Analysis Biochemical Analysis of Brain Homogenates Histology->Biochemical_Analysis

Caption: General experimental workflow for neuroprotective assessment.

References

Troubleshooting & Optimization

P-Hydroxyphenethyl trans-ferulate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P-Hydroxyphenethyl trans-ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a naturally occurring ester of ferulic acid. It is investigated for its potential therapeutic properties, including anti-hyperglycemic, antioxidant, and anti-inflammatory activities.

Q2: What are the recommended storage conditions for this compound?

For long-term storage of the solid compound, it is recommended to store it at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month to minimize degradation.[1] It is advisable to prepare fresh solutions for immediate use whenever possible and to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). Specific quantitative data for other common laboratory solvents is limited. However, based on the solubility of the structurally similar compound, ferulic acid ethyl ester, it is expected to have good solubility in ethanol and dimethylformamide (DMF), and low solubility in aqueous solutions.[2]

Q4: What are the primary stability concerns when working with this compound?

The primary stability concerns for this compound are its susceptibility to hydrolysis of the ester linkage, and isomerization of the trans-double bond to the cis-form, particularly under conditions of non-neutral pH, elevated temperature, and exposure to light. Studies on the parent compound, ferulic acid, have shown degradation under acidic, basic, and photolytic conditions.[3][4]

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

  • Solution 1: Solvent Selection. this compound has limited aqueous solubility. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

  • Solution 2: Sonication. For dissolution in DMSO, sonication may be required to achieve a concentration of 100 mg/mL.

  • Solution 3: Use of Fresh Solvents. DMSO is hygroscopic and absorbed water can significantly impact the solubility of this compound. Always use freshly opened, anhydrous DMSO for preparing stock solutions.

Problem: My compound precipitates out of solution after dilution in an aqueous buffer.

  • Solution 1: Decrease Final Concentration. The aqueous solubility of this compound is low. Try preparing a more dilute final solution.

  • Solution 2: Adjust pH. The solubility of phenolic compounds can be pH-dependent. For ferulic acid, solubility increases in alkaline conditions due to the ionization of the carboxylic acid group.[5] While this compound is an ester, the phenolic hydroxyl groups may also exhibit pH-dependent solubility. Experiment with a range of pH values for your buffer, keeping in mind the stability of the compound at different pHs.

  • Solution 3: Employ Solubilizing Agents. Consider the use of co-solvents or excipients such as cyclodextrins to enhance aqueous solubility, but ensure they are compatible with your experimental system.

Stability Issues

Problem: I am observing a loss of activity or changes in the analytical profile of my this compound solution over time.

  • Solution 1: Protect from Light. Exposure to UV radiation can cause isomerization of the trans-double bond to the less active cis-isomer.[3] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solution 2: Control Temperature. Elevated temperatures can accelerate the degradation of this compound. Store stock solutions at -20°C or -80°C and prepare working solutions fresh before use. Avoid leaving solutions at room temperature for extended periods.

  • Solution 3: Maintain Neutral pH. The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.[4] Whenever possible, maintain solutions at a neutral pH. If experiments require acidic or basic conditions, minimize the exposure time.

  • Solution 4: Prevent Oxidation. The phenolic moieties are susceptible to oxidation. While specific data is not available, it is good practice to degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (318.14 mM)Requires sonication; use of fresh, anhydrous DMSO is critical.
Ferulic Acid Ethyl Ester (Analogous Data)Ethanol~20 mg/mL[2]
DMSO~11 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Ferulic Acid (Parent Compound)WaterPoorly soluble[6]
Ethanol, MethanolGood solubility[5][6]

Table 2: Potential Stability Issues and Degradation Pathways

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic/Basic pH Hydrolysis of the ester linkageFerulic acid and p-Hydroxyphenethyl alcohol
Light (UV exposure) trans to cis isomerizationcis-P-Hydroxyphenethyl ferulate
Elevated Temperature Isomerization and potential hydrolysiscis-P-Hydroxyphenethyl ferulate, Ferulic acid, p-Hydroxyphenethyl alcohol
Oxidation Oxidation of phenolic hydroxyl groupsQuinone-type structures

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific aqueous medium.

Protocol 2: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Forced Degradation Study sol_start Start: Excess Compound sol_add_buffer Add Aqueous Buffer sol_start->sol_add_buffer sol_equilibrate Equilibrate (Shake-Flask) sol_add_buffer->sol_equilibrate sol_separate Centrifuge/Filter sol_equilibrate->sol_separate sol_quantify Analyze Supernatant (HPLC) sol_separate->sol_quantify sol_end End: Determine Solubility sol_quantify->sol_end stab_start Start: Stock Solution stab_stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) stab_start->stab_stress stab_sample Collect Samples at Time Points stab_stress->stab_sample stab_prepare Neutralize/Prepare Samples stab_sample->stab_prepare stab_analyze Analyze (Stability-Indicating HPLC) stab_prepare->stab_analyze stab_end End: Identify Degradants stab_analyze->stab_end

Caption: Experimental workflows for solubility and stability testing.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent P-Hydroxyphenethyl trans-ferulate hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis isomerization Isomerization (Light/Heat) parent->isomerization oxidation Oxidation parent->oxidation ferulic_acid Ferulic Acid hydrolysis->ferulic_acid phenethyl_alcohol p-Hydroxyphenethyl Alcohol hydrolysis->phenethyl_alcohol cis_isomer cis-Isomer isomerization->cis_isomer oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing P-Hydroxyphenethyl trans-ferulate Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of P-Hydroxyphenethyl trans-ferulate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Modern extraction techniques such as Pressurized Liquid Extraction (PLE), Sonication Extraction (SE), and Supercritical Fluid Extraction (SFE) have shown to be more efficient than traditional methods like hydrodistillation or decoction for compounds structurally similar to this compound, like coniferyl ferulate.[1] PLE and SE, in particular, have demonstrated high extraction efficiency.[1]

Q2: Which solvents are recommended for the extraction of this compound?

A2: The choice of solvent is a critical factor. For sonication extraction of similar compounds, a mixture of methanol and formic acid (95:5, v/v) has been effective.[1] In Supercritical Fluid Extraction (SFE), ethyl acetate has been used as an effective organic modifier to improve extraction efficiency.[1] Generally, for phenolic compounds, ethanol-water mixtures are also recommended for methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).[2]

Q3: What is the impact of temperature on the stability and yield of this compound during extraction?

A3: this compound, like many phenolic compounds, can be sensitive to high temperatures. For instance, coniferyl ferulate is known to be heat unstable, and therefore, sonication extraction is often controlled at room temperature.[1] While higher temperatures in methods like Pressurized Liquid Extraction (PLE) can enhance the solubility and diffusion of phenolic compounds, there is a risk of degradation at very high temperatures (e.g., above 180°C).[3] For SFE, a moderate temperature of around 40°C has been found to be optimal for similar compounds.[1]

Q4: How does pH influence the extraction process?

A4: The pH of the extraction solvent can significantly affect the stability and recovery of phenolic compounds. For compounds like trans-resveratrol, stability is high in acidic pH, with degradation increasing exponentially above pH 6.8.[4] It is crucial to maintain an optimal pH to prevent the degradation of the target compound. For some microwave-assisted extractions of phenolic compounds, a pH of 2 has been found to be optimal.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific research on the signaling pathways directly affected by this compound is limited, its structural similarity to ferulic acid suggests potential interactions with several key cellular signaling pathways. Ferulic acid has been shown to modulate oncogenic signaling pathways, including the PI3K/Akt/mTOR, Notch, and Wnt pathways, which are involved in cell proliferation, invasion, and angiogenesis.[5][6] It can also induce apoptosis through the activation of p53 and caspases and by affecting the expression of Bcl-2 family proteins.[5] Furthermore, ethyl ferulate, a derivative of ferulic acid, has been shown to induce the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular defense against oxidative stress.[7]

Below is a diagram illustrating the potential signaling pathways influenced by ferulic acid and its derivatives, which may be relevant for this compound.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ho1 Nrf2/HO-1 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits NFkB NFkB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Caspase Activation Caspase Activation This compound->Caspase Activation Oxidative Stress Oxidative Stress Oxidative Stress->this compound Inflammation Inflammation Inflammation->this compound Cancer Cell Proliferation Cancer Cell Proliferation Cancer Cell Proliferation->this compound Apoptosis Apoptosis Apoptosis->Cancer Cell Proliferation Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inflammatory Response Inflammatory Response MAPK->Inflammatory Response Inflammation & Cell Survival Inflammation & Cell Survival NFkB->Inflammation & Cell Survival HO-1 Expression HO-1 Expression Nrf2->HO-1 Expression Antioxidant Response Antioxidant Response HO-1 Expression->Antioxidant Response Caspase Activation->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Possible Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent may not be optimal for this compound. Test a range of solvents with varying polarities. For phenolic compounds, mixtures of alcohol (e.g., ethanol, methanol) and water are often effective.[2] For SFE, the addition of a co-solvent like ethanol or ethyl acetate can improve yield.[1]
Suboptimal Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation. Optimize the temperature for your chosen extraction method. For heat-sensitive compounds, lower temperatures or shorter extraction times are recommended.[1][3]
Insufficient Extraction Time The extraction time may not be long enough to allow for complete diffusion of the compound from the plant matrix. Increase the extraction time in increments and monitor the yield to determine the optimal duration.
Incorrect Solid-to-Liquid Ratio A low solvent volume may lead to saturation, while an excessively high volume can make subsequent concentration steps difficult. Experiment with different solid-to-liquid ratios to find the optimal balance.
Improper Sample Preparation The particle size of the plant material may be too large, limiting solvent penetration. Grinding the material to a smaller, uniform particle size can significantly improve extraction efficiency.

Issue 2: Degradation of this compound

Possible Cause Troubleshooting Steps
Excessive Heat High temperatures can lead to the thermal degradation of phenolic compounds.[3] Use lower temperatures, shorter extraction times, or employ non-thermal extraction methods like sonication at room temperature.[1]
Exposure to Light Phenolic compounds can be sensitive to light. Protect your samples and extracts from light by using amber glassware or by working in a dimly lit environment.
Unfavorable pH Extreme pH values can cause the degradation of this compound.[4] Buffer the extraction solvent to a pH known to be stable for similar phenolic compounds, typically in the acidic range.
Oxidation The presence of oxygen can lead to the oxidation of phenolic compounds. Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize the impact of different extraction parameters on the yield of compounds structurally similar to this compound. This data can serve as a starting point for optimizing your extraction protocol.

Table 1: Comparison of Extraction Methods for Coniferyl Ferulate

Extraction Method Optimized Conditions Relative Yield (%)
Pressurized Liquid Extraction (PLE)Methanol, 100°C, 10 min, 1200 p.s.i.~100
Sonication Extraction (SE)Methanol-formic acid (95:5), 40 min~100
Supercritical Fluid Extraction (SFE)350 Bar, 40°C, 4 h, Ethyl acetate (modifier)~80
Hydrodistillation (HD)Water, 6 hNot Detected
Decoction (DC)WaterNot Detected

Data adapted from a study on Angelica sinensis.[1]

Table 2: General Influence of Parameters on Phenolic Compound Extraction

Parameter General Trend for Higher Yield Considerations
Solvent Polarity Higher polarity (e.g., ethanol/water mixtures)Optimal polarity depends on the specific compound.[2]
Temperature Increases with temperature up to a certain pointRisk of degradation at high temperatures.[3]
Time Increases with time until equilibrium is reachedProlonged times can lead to degradation.
Pressure (for SFE) Higher pressure generally increases solvent density and yieldCan have complex interactions with temperature.

Experimental Protocols

Below are detailed methodologies for key extraction techniques, based on protocols for structurally related compounds.

Protocol 1: Ultrasound-Assisted Extraction (Sonication)

This protocol is based on the optimized conditions for the extraction of coniferyl ferulate.[1]

Workflow Diagram:

G start Start prep Sample Preparation (Grind plant material) start->prep mix Mix Sample with Methanol-Formic Acid (95:5) prep->mix sonicate Sonicate for 40 min (Room Temperature) mix->sonicate filter Filter the Extract sonicate->filter concentrate Concentrate the Extract (Rotary Evaporator) filter->concentrate analyze Analyze Yield concentrate->analyze end End analyze->end

Caption: Workflow for Ultrasound-Assisted Extraction.

Methodology:

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Solvent Preparation: Prepare a solvent mixture of methanol and formic acid in a 95:5 volume ratio.

  • Extraction:

    • Weigh a specific amount of the powdered plant material.

    • Add the solvent at a specific solid-to-liquid ratio (e.g., 1:50 w/v).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 40 minutes at room temperature.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Analysis: Quantify the yield of this compound using a suitable analytical method such as HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE)

This is a general protocol for the MAE of phenolic compounds.

Workflow Diagram:

G start Start prep Sample Preparation (Grind plant material) start->prep mix Mix Sample with Ethanol-Water Mixture prep->mix extract Microwave Extraction (e.g., 500W, 15 min) mix->extract cool Cool to Room Temperature extract->cool filter Filter the Extract cool->filter concentrate Concentrate the Extract filter->concentrate end End concentrate->end G start Start prep Sample Preparation (Grind plant material) start->prep load Load Sample into Extraction Vessel prep->load add_mod Add Ethyl Acetate (Modifier) load->add_mod pressurize Pressurize with CO2 (350 Bar) add_mod->pressurize heat Heat to 40°C pressurize->heat extract Static Extraction (4 hours) heat->extract collect Collect Extract extract->collect end End collect->end

References

Technical Support Center: Overcoming Poor Bioavailability of P-Hydroxyphenethyl trans-ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of P-Hydroxyphenethyl trans-ferulate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring phenolic compound found in various plants. It exhibits promising therapeutic properties, including antioxidant, anti-inflammatory, and anti-hyperglycemic activities. However, its clinical potential is often hindered by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and potential for rapid metabolism. This means that after oral administration, only a small fraction of the compound reaches the systemic circulation, limiting its therapeutic efficacy.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the poor bioavailability of this compound. The most common and effective approaches include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating the compound within a solid lipid core can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This pre-dissolved state enhances the absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its crystalline structure is disrupted, leading to a significant increase in its apparent solubility and dissolution rate.

Q3: How do these formulation strategies improve absorption at a cellular level?

These formulation strategies enhance absorption through various mechanisms. Nano-sized particles from SLNs and SEDDS can be taken up by M-cells in the Peyer's patches of the intestine, leading to lymphatic transport and bypassing first-pass metabolism in the liver. Additionally, the surfactants used in these formulations can transiently and reversibly increase the permeability of the intestinal epithelium, further promoting drug absorption.

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)

Possible Causes:

  • Poor solubility of this compound in the lipid matrix: The compound may not be sufficiently soluble in the chosen solid lipid.

  • Drug expulsion during lipid crystallization: As the lipid cools and solidifies, the drug may be expelled from the matrix.

  • Inappropriate surfactant selection: The surfactant may not adequately stabilize the nanoparticles, leading to drug leakage.

Troubleshooting Steps:

  • Lipid Screening: Test the solubility of this compound in a variety of solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO) to select one with the highest solubilizing capacity.

  • Optimize Homogenization Parameters: Increase the homogenization speed or duration to create smaller nanoparticles with a larger surface area, which can improve drug loading.

  • Vary Surfactant Concentration: Experiment with different concentrations of surfactants (e.g., Poloxamer 188, Tween® 80) to find the optimal concentration for stabilizing the nanoparticles and preventing drug expulsion.

  • Cooling Rate: Control the cooling rate of the nanoemulsion. A rapid cooling process can sometimes trap the drug more effectively within the lipid matrix.

Issue 2: Instability and Phase Separation in Self-Emulsifying Drug Delivery Systems (SEDDS)

Possible Causes:

  • Immiscibility of components: The oil, surfactant, and co-surfactant may not be fully miscible in the chosen ratios.

  • Incorrect Surfactant-Co-surfactant Ratio (S/CoS ratio): The ratio of surfactant to co-surfactant is critical for the formation of a stable microemulsion.

  • Drug Precipitation upon Dilution: The drug may precipitate out of the emulsion when it comes into contact with the aqueous environment of the GI tract.

Troubleshooting Steps:

  • Component Selection: Screen various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Tween® 20), and co-surfactants (e.g., Transcutol® HP, PEG 400) for their miscibility and ability to solubilize this compound.

  • Construct Pseudo-Ternary Phase Diagrams: These diagrams help to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and robust microemulsion region.

  • Equilibrium Solubility Studies: Determine the saturation solubility of this compound in the optimized SEDDS formulation to ensure the drug remains in solution upon dilution.

Issue 3: Recrystallization of Amorphous Solid Dispersions

Possible Causes:

  • Polymer Incompatibility: The chosen polymer may not be fully miscible with this compound, leading to phase separation and recrystallization over time.

  • High Drug Loading: Exceeding the solubility of the drug in the polymer can lead to instability.

  • Moisture Absorption: Amorphous systems are often hygroscopic, and absorbed moisture can act as a plasticizer, promoting recrystallization.

Troubleshooting Steps:

  • Polymer Screening: Evaluate the miscibility of this compound with various polymers (e.g., PVP K30, HPMC, Soluplus®) using techniques like Differential Scanning Calorimetry (DSC).

  • Optimize Drug Loading: Prepare solid dispersions with varying drug-to-polymer ratios to determine the maximum stable drug loading.

  • Storage Conditions: Store the amorphous solid dispersions in tightly sealed containers with a desiccant to protect them from moisture.

  • Add a Second Polymer: In some cases, adding a small amount of a second polymer can inhibit recrystallization by creating a more complex and stable amorphous system.

Data Presentation

The following tables present illustrative pharmacokinetic data to demonstrate the potential improvements in bioavailability when formulating this compound using advanced delivery systems. Note: This data is hypothetical and based on typical enhancements observed for similar poorly soluble compounds. Actual results may vary and require experimental verification.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50150 ± 351.5850 ± 150100
Solid Lipid Nanoparticles (SLNs) 50750 ± 1202.04250 ± 550500
Self-Emulsifying Drug Delivery System (SEDDS) 50980 ± 1801.05900 ± 700694
Amorphous Solid Dispersion 50620 ± 1101.03800 ± 480447

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate

  • Surfactant: Poloxamer 188

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 15 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Nano-emulsification: Subject the pre-emulsion to high-power ultrasonication (e.g., using a probe sonicator) for a specified time (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil: Capryol™ 90

  • Surfactant: Cremophor® EL

  • Co-surfactant: Transcutol® HP

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., S/CoS ratios of 1:1, 2:1, 3:1). Titrate each mixture with water and observe for the formation of a clear and stable microemulsion to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them thoroughly.

  • Drug Loading: Dissolve the this compound in the mixture with gentle stirring until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.

Protocol 3: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone (PVP) K30

  • Solvent: Ethanol

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of ethanol with stirring until a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques like DSC, Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interactions.

Mandatory Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Enhanced Bioavailability cluster_outcome Desired Outcome SLN Solid Lipid Nanoparticles Solubility Increased Solubility & Dissolution SLN->Solubility Protection Protection from Degradation SLN->Protection Bypass Bypass of First-Pass Metabolism SLN->Bypass SEDDS Self-Emulsifying Drug Delivery Systems SEDDS->Solubility Permeability Enhanced Intestinal Permeability SEDDS->Permeability SEDDS->Bypass ASD Amorphous Solid Dispersions ASD->Solubility Bioavailability Improved Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability Protection->Bioavailability Bypass->Bioavailability PHTF P-Hydroxyphenethyl trans-ferulate (Poor Bioavailability) PHTF->SLN Formulation PHTF->SEDDS Formulation PHTF->ASD Formulation

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Logic cluster_SLN Solid Lipid Nanoparticles (SLNs) cluster_SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) cluster_ASD Amorphous Solid Dispersions (ASD) Low_EE Low Entrapment Efficiency? Lipid_Sol Check Drug Solubility in Lipid Low_EE->Lipid_Sol Yes Homogenization Optimize Homogenization Lipid_Sol->Homogenization Surfactant_Conc Vary Surfactant Concentration Homogenization->Surfactant_Conc Cooling Control Cooling Rate Surfactant_Conc->Cooling Instability Instability/Phase Separation? Component_Screen Screen Excipients Instability->Component_Screen Yes Phase_Diagram Construct Phase Diagram Solubility_Study Conduct Equilibrium Solubility Study Phase_Diagram->Solubility_Study Component_Screen->Phase_Diagram Recrystallization Recrystallization Observed? Polymer_Misc Assess Polymer Miscibility (DSC) Recrystallization->Polymer_Misc Yes Drug_Load Optimize Drug Loading Polymer_Misc->Drug_Load Storage Control Storage Conditions Drug_Load->Storage Start Experiment Start Start->Low_EE Start->Instability Start->Recrystallization

Caption: Troubleshooting logic for common formulation issues.

P-Hydroxyphenethyl trans-ferulate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-hydroxyphenethyl trans-ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a natural phenolic compound. It is a hydroxycinnamic acid ester.[1] The trans- isomer is the naturally occurring form. This compound is recognized for its potential biological activities, including anti-hyperglycemic, antioxidant, and anti-inflammatory properties.[2][3][4][5]

Q2: What are the main degradation pathways for this compound?

A2: As a phenolic ester, this compound is susceptible to degradation through several pathways common to this class of compounds. The primary degradation pathways are anticipated to be:

  • Hydrolysis: The ester bond can be cleaved under both acidic and basic conditions, yielding p-hydroxyphenethyl alcohol and ferulic acid.

  • Oxidation: The phenolic hydroxyl groups on both the ferulate and the p-hydroxyphenethyl moieties are prone to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.

  • Photodegradation: Exposure to UV light can induce isomerization of the trans-ferulate to its cis-isomer, which may have different biological activity and physical properties. Prolonged exposure can lead to further degradation.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: Preventing degradation is crucial for obtaining accurate and reproducible experimental results. Key prevention strategies include:

  • pH Control: Maintain solutions at a slightly acidic pH (around 3.0-5.0) to minimize hydrolysis of the ester linkage.

  • Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light to prevent photodegradation and photo-oxidation.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[2][5][6] For short-term storage of working solutions, refrigeration at 4°C is recommended.[2][5]

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to formulations can help to mitigate oxidative degradation.

  • Inert Atmosphere: For sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Encapsulation: For formulation and drug delivery studies, encapsulation techniques such as the use of cyclodextrins, liposomes, or polymeric nanoparticles can protect the compound from degradative environmental factors.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]3. Store aliquots at -20°C or -80°C for long-term storage and at 4°C for short-term use.[2][5][6]4. Before use, allow the vial to equilibrate to room temperature for at least one hour.[2]5. Visually inspect the solution for any color change or precipitation, which may indicate degradation.
Degradation in assay medium 1. Assess the pH of your cell culture or assay medium. If it is neutral or alkaline, the compound may be hydrolyzing during the experiment.2. Perform a time-course experiment to determine the stability of the compound in your specific assay medium.3. If degradation is significant, consider reducing the incubation time or adjusting the pH if the experimental design allows.
Photodegradation during experiment 1. Minimize the exposure of your experimental setup to ambient and direct light.2. Use amber-colored microplates or cover the plates with an opaque lid during incubation.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Hydrolysis 1. Expect to see peaks corresponding to ferulic acid and p-hydroxyphenethyl alcohol.2. To confirm, run standards of the suspected degradation products if available.3. Adjust the pH of your sample and mobile phase to be slightly acidic to slow down hydrolysis during analysis.
Oxidation 1. Oxidative degradation can lead to a variety of products, often resulting in a complex chromatogram.2. Prepare samples fresh and analyze them promptly.3. If possible, de-gas your sample solvent and mobile phase to remove dissolved oxygen.
Isomerization 1. Exposure to light can cause the formation of the cis-isomer of p-hydroxyphenethyl ferulate.2. The cis-isomer will likely have a different retention time from the trans-isomer.3. Protect samples from light at all times to prevent isomerization.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on Ferulic Acid

Stress Condition Observations for Ferulic Acid Potential Implication for this compound Reference
Acid Hydrolysis (1 M HCl) Minor degradation observed.The ester bond may be susceptible to acid hydrolysis over time.[8]
Base Hydrolysis (1 M NaOH) Significant degradation.The ester bond is highly likely to be labile under basic conditions.[8][9]
Oxidation (3% H₂O₂) An additional degradation peak was observed.The phenolic moieties are susceptible to oxidation.[8]
Photodegradation (Visible Light) Formation of the cis-isomer.Isomerization of the trans-double bond is a likely degradation pathway.[8][10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Analysis of this compound and its Potential Degradants

This protocol is adapted from methods used for the analysis of ferulic acid and other phenolic esters.[9][10]

  • Chromatographic System:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic mixture of a slightly acidic aqueous phase and an organic solvent.

    • Example: Mobile Phase A: Water with 0.1% formic acid (pH ~2.7). Mobile Phase B: Acetonitrile or Methanol.

    • An isocratic elution with a mixture of methanol and water at a pH of 3.0 has been shown to be effective for ferulic acid.[9]

  • Detection:

    • Monitor at a wavelength of approximately 320 nm, which is the characteristic absorbance maximum for the feruloyl group.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, DMSO).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (Stress Testing):

    • Acid Hydrolysis: Incubate the sample in 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before injection.

    • Base Hydrolysis: Incubate the sample in 1 M NaOH at room temperature for a defined period. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm or 365 nm) or sunlight for a defined period.

    • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C) for a defined period.

Visualizations

Degradation_Pathways This compound This compound p-Hydroxyphenethyl cis-ferulate p-Hydroxyphenethyl cis-ferulate This compound->p-Hydroxyphenethyl cis-ferulate UV Light Ferulic Acid Ferulic Acid This compound->Ferulic Acid Acid/Base Hydrolysis p-Hydroxyphenethyl Alcohol p-Hydroxyphenethyl Alcohol This compound->p-Hydroxyphenethyl Alcohol Acid/Base Hydrolysis Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents / Light / Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Prevention Strategy Development Sample Sample Acid Stress Acid Stress Sample->Acid Stress Base Stress Base Stress Sample->Base Stress Oxidative Stress Oxidative Stress Sample->Oxidative Stress Photolytic Stress Photolytic Stress Sample->Photolytic Stress Thermal Stress Thermal Stress Sample->Thermal Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Thermal Stress->HPLC Analysis Peak Identification Peak Identification HPLC Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification Formulation Adjustment Formulation Adjustment Quantification->Formulation Adjustment Stability Testing Stability Testing Formulation Adjustment->Stability Testing

Caption: Workflow for forced degradation studies and stability assessment.

References

Troubleshooting HPLC separation of P-Hydroxyphenethyl trans-ferulate isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of P-Hydroxyphenethyl trans-ferulate. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in achieving optimal HPLC separation of this compound and its isomers.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC separation of this compound and its cis/trans isomers.

Q1: Why am I seeing poor resolution or complete co-elution of the trans- and cis- isomers?

A1: Achieving separation between geometric isomers like the trans- and cis- forms of P-Hydroxyphenethyl ferulate can be challenging due to their similar physical properties. Several factors can be optimized to improve resolution:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. Methanol can offer different selectivity for isomers compared to acetonitrile due to different dipole and hydrogen-bonding interactions. Fine-tuning the gradient slope or switching to an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[1][2][3][4]

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the molecule. Operating at a pH around 3.0, using an additive like 0.1% formic or phosphoric acid, ensures that the silanol groups on the column are protonated and secondary interactions that can cause peak tailing are minimized.[4][5][6]

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can significantly impact selectivity between isomers.[1] Experiment with temperatures between 25°C and 40°C. Increasing the temperature can sometimes enhance resolution, but be aware of potential analyte degradation.[1]

  • Stationary Phase Chemistry: While standard C18 columns are commonly used, other stationary phases may provide better selectivity. A phenyl-hexyl or biphenyl column can offer alternative π-π interactions with the aromatic rings of the analytes, potentially leading to better separation of the isomers.[1]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl groups of your analyte, causing tailing.

    • Solution: Lower the mobile phase pH to ~3.0 with an acid like formic acid to suppress the ionization of the silanols.[5] Ensure you are using a high-quality, end-capped column designed to minimize silanol activity.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to asymmetrical peaks.[3][7]

    • Solution: Try diluting your sample or reducing the injection volume.[3][8]

  • System Dead Volume: Excessive tubing length or improper connections between the injector, column, and detector can cause extra-column band broadening and peak tailing.[5]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize dead volume.[5]

  • Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or packing material can distort peak shape.[3][7]

    • Solution: Use a guard column and ensure adequate sample cleanup (e.g., solid-phase extraction or filtration) before injection.[3][7] If contamination is suspected, flush the column with a strong solvent.

Q3: I am observing an unexpected peak that grows over time, especially in my standard solutions. What could this be?

A3: The appearance of a new peak is often indicative of analyte degradation or isomerization. This compound, like other cinnamic acid derivatives, is susceptible to cis-trans isomerization, particularly when exposed to UV light.[1]

  • Photoisomerization: The trans isomer is generally more stable, but exposure to ambient light or the UV detector lamp can cause it to convert to the cis isomer.

    • Solution: Prepare standards fresh and protect them from light by using amber vials or covering them with aluminum foil. Minimize the exposure of your samples in the autosampler.

  • On-Column Isomerization: While less common, interactions with the stationary phase or mobile phase conditions can sometimes catalyze isomerization during the chromatographic run.[9]

    • Solution: Experiment with different mobile phase compositions or column temperatures to see if the formation of the extra peak is minimized.

Q4: My retention times are shifting from one injection to the next. How can I improve reproducibility?

A4: Retention time instability is a common HPLC issue that can usually be traced to problems with the mobile phase, pump, or column equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the organic-to-aqueous ratio or pH, will cause retention time shifts.[7] Evaporation of the more volatile organic solvent can also alter the composition over time.

    • Solution: Prepare mobile phases carefully and consistently. Keep solvent bottles capped and prepare fresh mobile phase regularly. Thoroughly degas the mobile phase to prevent bubble formation in the pump.[10]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing mobile phases will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your first sample. A stable baseline is a good indicator of equilibration.

  • Pump Performance: Inconsistent flow rates due to pump seal wear, leaks, or check valve issues can cause retention time variability.

    • Solution: Perform regular preventative maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.

Quantitative Data Summary

The following tables provide typical starting parameters for HPLC method development for this compound isomers. These should be optimized for your specific instrument and column.

Table 1: Typical HPLC System Parameters

ParameterTypical Value/ConditionNotes
HPLC System UHPLC or HPLC with UV/DAD DetectorDAD allows for peak purity assessment.
Column C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle sizeA high-quality, end-capped column is recommended.[6]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidification is crucial for good peak shape.[4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks.
Flow Rate 0.5 - 1.5 mL/minAdjust based on column dimensions and particle size.
Column Temp. 25 - 40 °CTemperature control is important for reproducibility.[1]
Injection Vol. 5 - 20 µLAvoid column overload.
Detection 320 - 325 nmFerulic acid derivatives have a strong absorbance in this range.[4][6]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.09010
20.06040
25.01090
30.01090
30.19010
35.09010

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Samples

  • Stock Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile to create a stock solution of ~500 µg/mL.

  • Working Standard Preparation: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (from plant extract):

    • Extract the plant material with a suitable solvent (e.g., 80% methanol).

    • Centrifuge or filter the extract to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended.

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

    • Dilute the final extract in the initial mobile phase to a concentration within the calibration range.

  • Storage: Store all solutions in amber vials at 4°C to minimize degradation and photoisomerization.

Protocol 2: HPLC System Operation

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as defined in your optimized method. For example, Mobile Phase A: 0.1% Formic Acid in HPLC-grade water; Mobile Phase B: Acetonitrile. Degas both phases for at least 15 minutes.

  • System Startup & Equilibration:

    • Purge the pump lines with fresh mobile phase.

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 15-30 minutes).

  • Sequence Setup: Program the injection sequence, including blanks, standards for the calibration curve, quality control samples, and unknown samples.

  • Data Acquisition: Begin the sequence. Monitor the system pressure for any unusual fluctuations.

  • System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80-90% acetonitrile/methanol) to remove any strongly retained compounds. For long-term storage, follow the column manufacturer's recommendations.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting the separation of this compound isomers.

G start Poor Isomer Resolution (Co-elution) q1 Modify Mobile Phase? start->q1 q2 Adjust Temperature? q1->q2 No a1_1 Switch Organic Solvent (MeOH <=> ACN) q1->a1_1 Yes a1_2 Decrease % Organic (Isocratic or Gradient) q1->a1_2 Yes a1_3 Adjust pH to ~3.0 q1->a1_3 Yes q3 Change Column? q2->q3 No a2_1 Increase/Decrease Temp (e.g., 25-40°C) q2->a2_1 Yes a3_1 Try Phenyl-Hexyl or Biphenyl Phase q3->a3_1 Yes a3_2 Use Longer Column or Smaller Particle Size q3->a3_2 Yes end_node Resolution Improved q3->end_node Re-evaluate a1_1->end_node a1_2->end_node a1_3->end_node a2_1->end_node a3_1->end_node a3_2->end_node

Caption: Troubleshooting workflow for improving isomer resolution.

G trans p-Hydroxyphenethyl trans-ferulate (More Stable) cis p-Hydroxyphenethyl cis-ferulate (Less Stable) trans->cis Isomerization cis->trans Isomerization label_node UV Light (λ) Heat (Δ)

Caption: Equilibrium of cis-trans photoisomerization.

References

Technical Support Center: P-Hydroxyphenethyl trans-ferulate Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the cellular uptake of P-Hydroxyphenethyl trans-ferulate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

A1: this compound is a phenolic compound with potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, like many polyphenols, its application can be limited by low bioavailability, meaning only a small fraction is absorbed by cells and reaches systemic circulation to exert its biological effects.[1] This poor absorption is often due to its chemical structure, susceptibility to degradation, and rapid metabolism.

Q2: What are the primary mechanisms for the cellular uptake of phenolic compounds like this compound?

A2: The cellular uptake of phenolic compounds is complex and can occur through several mechanisms. These include passive diffusion across the cell membrane, particularly for smaller, more lipophilic molecules. Additionally, active transport mechanisms involving carrier proteins and endocytosis (such as adsorptive- and clathrin-mediated endocytosis) play a significant role.[2][3] However, efflux transporters like P-glycoprotein (P-gp) can actively pump the compound out of the cell, reducing its intracellular concentration.[3][4]

Q3: What are the most promising strategies to improve the cellular uptake of this compound?

A3: Nanoformulation is a leading strategy to enhance the bioavailability and cellular uptake of polyphenols.[1][5] Encapsulating this compound in systems such as liposomes, nanoparticles (lipid-based, protein-based, or polymeric), micelles, or emulsions can protect it from degradation, improve its solubility, and facilitate its transport across cellular membranes.[5][6] These nanoformulations can be further modified with targeting ligands to enhance uptake by specific cell types.

Q4: Which in vitro model is most suitable for studying the intestinal absorption of this compound?

A4: The Caco-2 cell line is considered the "gold standard" for in vitro prediction of intestinal drug absorption.[7][8] These human colon adenocarcinoma cells differentiate into a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, expressing relevant transport proteins, including efflux pumps like P-gp.[8][9]

Q5: What signaling pathways are commonly modulated by polyphenols following cellular uptake?

A5: Once inside the cell, polyphenols can influence a variety of signaling pathways. Key pathways include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt pathways, which are involved in inflammation, cell survival, and stress responses.[5] Polyphenols are also known to activate the Nrf2 pathway, a critical regulator of antioxidant defense.[5]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or inconsistent cellular uptake of this compound. 1. Poor solubility: The compound may be precipitating in the cell culture medium. 2. Degradation: The compound may be unstable in the experimental conditions (e.g., pH, light, temperature). 3. P-glycoprotein (P-gp) efflux: The compound is actively being pumped out of the cells.[3][4] 4. Low cell monolayer integrity: The Caco-2 cell monolayer may not be fully differentiated or could be compromised.1. Improve solubility: Use a co-solvent (e.g., DMSO, ethanol) at a non-toxic concentration. Consider nanoformulations to enhance solubility.[9] 2. Assess stability: Test the stability of the compound in the cell culture medium over the experiment's duration using HPLC or LC-MS/MS. Protect from light and maintain optimal temperature and pH. 3. Inhibit P-gp: Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to determine if efflux is the issue.[8] 4. Verify monolayer integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer.[9]
High variability in permeability assay results. 1. Inconsistent cell seeding density: Variations in the number of cells seeded can affect monolayer formation.[10] 2. Passage number variation: Using Caco-2 cells from a wide range of passage numbers can lead to inconsistent transporter expression.[9] 3. Inconsistent incubation times: Minor variations in incubation times can affect the total amount of compound transported.1. Standardize seeding protocol: Ensure a consistent cell counting and seeding procedure for each experiment.[10] 2. Use a narrow passage range: Use Caco-2 cells within a defined passage number range (e.g., passages 25-52) for all experiments.[9] 3. Precise timing: Use a timer and a consistent workflow to ensure uniform incubation times for all samples.
Observed cytotoxicity at treatment concentrations. 1. Compound toxicity: this compound itself may be toxic at higher concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be causing cell death.1. Determine IC50: Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the compound.[9] 2. Optimize solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO).

Data Presentation

Table 1: Apparent Permeability Coefficients (Papp) of Phenolic Compounds in Caco-2 Cell Monolayers
CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)DirectionReference
Syringic Acid1008.94Apical to Basolateral[11]
Gallic Acid1007.52Apical to Basolateral[11]
Apigenin1003.14Apical to Basolateral[11]
Quercetin1002.56Apical to Basolateral[11]
Isovitexin1002.02Apical to Basolateral[11]
Table 2: Effect of Nanoformulation on the Cellular Uptake of a Model Polyphenol (Curcumin)
FormulationMean Particle Size (nm)Encapsulation Efficiency (%)Cellular Uptake in L929 Cells (µg/mg protein)Reference
Free Curcumin--~2.5[12]
Dextran Sulfate-Chitosan Nanoparticles~250~85~7.5[12]
Solid Lipid Nanoparticles~13484Significantly Increased Bioavailability[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound using the Caco-2 cell model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.[9]

    • Subculture cells every 3-4 days. Use cells between passages 25 and 52 for permeability studies.[9]

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 2.7 x 10⁴ cells/insert.[9]

  • Monolayer Differentiation and Integrity Check:

    • Culture the cells on the inserts for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for the assay.[9]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer twice with pre-warmed HBSS.

    • Add HBSS containing this compound and Lucifer yellow to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification and Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to assess monolayer integrity during the experiment.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the compound.

      • A is the surface area of the insert.

      • C₀ is the initial concentration in the apical chamber.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis Caco2_Culture Caco-2 Cell Culture (Passages 25-52) Seeding Seed cells onto Transwell® inserts Caco2_Culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation TEER_Check Monolayer Integrity Check (TEER Measurement) Differentiation->TEER_Check Transport_Exp Transport Experiment (2 hours incubation with compound) TEER_Check->Transport_Exp If TEER > 250 Ω·cm² Sampling Collect Apical and Basolateral Samples Transport_Exp->Sampling LCMS_Analysis Quantification by LC-MS/MS Sampling->LCMS_Analysis Papp_Calc Calculate Papp Value LCMS_Analysis->Papp_Calc

Caption: Caco-2 Permeability Assay Workflow.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyphenol P-Hydroxyphenethyl trans-ferulate Uptake Cellular Uptake Polyphenol->Uptake PI3K_Akt PI3K/Akt Pathway Uptake->PI3K_Akt MAPK MAPK Pathway Uptake->MAPK Nrf2_Activation Nrf2 Activation Uptake->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition Uptake->NFkB_Inhibition Gene_Expression Gene Expression Changes PI3K_Akt->Gene_Expression Promotes Survival MAPK->Gene_Expression Regulates Stress Response Nrf2_Activation->Gene_Expression Antioxidant Defense NFkB_Inhibition->Gene_Expression Anti-inflammatory Effect

Caption: Polyphenol-Modulated Signaling Pathways.

Troubleshooting_Logic Start Low Cellular Uptake Observed Check_Solubility Is the compound soluble in the medium? Start->Check_Solubility Check_Stability Is the compound stable? Check_Solubility->Check_Stability Yes Solution_Solubility Improve solubility: - Use co-solvents - Nanoformulation Check_Solubility->Solution_Solubility No Check_Efflux Is P-gp efflux occurring? Check_Stability->Check_Efflux Yes Solution_Stability Optimize conditions: - Protect from light - Adjust pH Check_Stability->Solution_Stability No Solution_Efflux Inhibit P-gp: - Use verapamil Check_Efflux->Solution_Efflux Yes

Caption: Troubleshooting Low Cellular Uptake.

References

P-Hydroxyphenethyl trans-ferulate dosage and toxicity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with P-Hydroxyphenethyl trans-ferulate. The information is presented in a question-and-answer format to address potential issues during experimentation.

Disclaimer: Limited direct dosage and toxicity data for this compound is publicly available. The information provided here is based on general knowledge of phenolic compounds and structurally related molecules. Researchers must conduct specific assays to determine the precise dosage and toxicity profile for their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for in vitro experiments with this compound?

A1: Due to the absence of specific studies on this compound, a starting point for in vitro experiments can be extrapolated from studies on similar phenolic compounds. It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to higher concentrations (e.g., 100 µM or higher) to determine the optimal concentration for the desired biological effect and to identify potential cytotoxicity.

Q2: How can I assess the cytotoxicity of this compound in my cell line?

A2: A standard approach to assess cytotoxicity is to use a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Are there any known in vivo toxicity data for this compound?

A3: As of the latest literature review, no specific in vivo acute, sub-chronic, or chronic toxicity studies for this compound have been published. However, safety assessments of structurally related compounds, such as phenethyl esters, can offer some initial insights. For instance, for phenethyl isovalerate, a repeated-dose No-Observed-Adverse-Effect Level (NOAEL) has been established at 385 mg/kg/day in rats.[2] It is crucial to note that these values are not directly transferable and compound-specific toxicity studies are imperative.

Q4: What are the potential mechanisms of action and signaling pathways affected by this compound?

A4: this compound is an ester of ferulic acid. Ferulic acid and its derivatives are known for their antioxidant properties.[3][4][5] The primary mechanism is through scavenging free radicals and inhibiting enzymes that produce reactive oxygen species (ROS).[5] Potential signaling pathways that may be modulated include those related to oxidative stress and inflammation, such as the Nrf2 and MAPK pathways. Further investigation is required to elucidate the specific pathways affected by this compound.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Step
Inconsistent results in cell-based assays - Compound precipitation at higher concentrations.- Degradation of the compound in the culture medium.- Visually inspect the culture medium for any signs of precipitation.- Prepare fresh stock solutions for each experiment.- Assess the stability of the compound in your specific cell culture medium over the experimental time course using methods like HPLC.
Unexpected cytotoxicity at low concentrations - Contamination of the compound.- High sensitivity of the specific cell line.- Verify the purity of your this compound sample.- Perform a literature search for the known sensitivity of your cell line to phenolic compounds.- Include a positive control for cytotoxicity in your assay to validate the experimental setup.
Lack of biological activity - Insufficient concentration.- Poor bioavailability in the experimental system.- Inappropriate experimental model.- Broaden the concentration range in your dose-response studies.- Consider using a formulation or vehicle that enhances solubility and cellular uptake.- Ensure that the chosen cell line or animal model is appropriate for studying the targeted biological effect.

Data Presentation

Table 1: Safety Assessment Data for Structurally Related Compounds

CompoundCAS NumberStudy TypeSpeciesNOAELReference
Phenethyl isovalerate140-26-1Repeated Dose ToxicityRat385 mg/kg/day[2]
Phenethyl butyrate103-52-6Repeated Dose Toxicity-NOAEL = 385 mg/kg/day[6]
Ethyl ferulate4046-02-0Hazard Classification-Causes skin and eye irritation. May cause respiratory irritation.[7]

Note: This data is for related compounds and should be used for informational purposes only. It is not a substitute for toxicity testing of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound in a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (if warranted) dose_response Dose-Response Curve (e.g., 1-100 µM) cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity mechanism Mechanistic Studies (e.g., Apoptosis, Oxidative Stress) cytotoxicity->mechanism acute_toxicity Acute Toxicity Study (e.g., LD50) mechanism->acute_toxicity Proceed if in vitro results are promising subchronic_toxicity Sub-chronic Toxicity Study (e.g., 28-day or 90-day) acute_toxicity->subchronic_toxicity histopathology Histopathological Analysis subchronic_toxicity->histopathology start P-Hydroxyphenethyl trans-ferulate start->dose_response

Caption: Workflow for assessing the toxicity of this compound.

Antioxidant_Signaling_Pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress PHTF P-Hydroxyphenethyl trans-ferulate PHTF->ROS Scavenges PHTF->Nrf2_Keap1 Activates MAPK MAPK Pathway PHTF->MAPK Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Induces Transcription of MAPK->Nrf2 Activates

Caption: Potential antioxidant signaling pathway modulated by this compound.

References

Technical Support Center: Metabolite Identification of P-Hydroxyphenethyl trans-ferulate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the in vivo metabolite identification of p-hydroxyphenethyl trans-ferulate. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: As of late 2025, dedicated in vivo metabolism studies on this compound are limited in publicly available scientific literature. The information provided below is based on studies of structurally related compounds, such as ethyl ferulate and other phenolic compounds, and established methodologies in the field of drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound in vivo?

Based on the metabolism of similar phenolic compounds, the primary metabolic pathways for this compound are expected to be Phase II conjugation reactions. These include:

  • Glucuronidation: Attachment of glucuronic acid to the hydroxyl groups of the parent molecule, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Conjugation of a sulfonate group, catalyzed by sulfotransferases (SULTs).

It is also possible that the ester bond in this compound undergoes hydrolysis, releasing p-hydroxyphenethyl alcohol and ferulic acid, which would then be further metabolized.

Q2: Which animal model is most appropriate for studying the metabolism of this compound?

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used models for pharmacokinetic and metabolism studies due to their well-characterized physiology and ease of handling.[1] The choice of model may also depend on the specific research question and the expression of relevant metabolic enzymes.

Q3: What are the key analytical techniques for identifying and quantifying metabolites of this compound?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.[2] High-resolution mass spectrometry (HRMS) can be particularly useful for elucidating the structures of unknown metabolites.

Troubleshooting Guides

Sample Preparation and Extraction
Issue Possible Cause Troubleshooting Steps
Low Metabolite Recovery Inefficient extraction method.Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner samples.
Metabolite degradation during sample handling.Keep samples on ice and process them quickly. Add antioxidants or enzyme inhibitors if necessary.
Matrix Effects in Mass Spectrometry Co-eluting endogenous compounds from the biological matrix (plasma, urine, etc.) are suppressing or enhancing the ionization of the target analytes.Improve chromatographic separation to resolve metabolites from interfering matrix components. Use a more selective extraction method like SPE. Employ matrix-matched calibration standards or stable isotope-labeled internal standards.
Chromatography and Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape or Resolution Inappropriate column chemistry or mobile phase composition.Screen different HPLC columns (e.g., C18, PFP). Optimize the mobile phase gradient, pH, and organic modifier.
Column overloading.Reduce the injection volume or dilute the sample.
In-source Fragmentation High source temperature or voltage leading to fragmentation of the parent ion in the mass spectrometer's source.Optimize MS source parameters (e.g., temperature, capillary voltage) to minimize fragmentation.
Difficulty in Structural Elucidation Insufficient fragmentation in MS/MS.Optimize collision energy to generate informative fragment ions. Consider using HRMS for accurate mass measurements and elemental composition determination.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology based on related compounds is provided below.

Animal Dosing and Sample Collection (Rat Model)
  • Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week before the experiment.

  • Dosing: Administer this compound orally (e.g., by gavage) at a specific dose (e.g., 50 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces over a 24 or 48-hour period.

Sample Preparation for HPLC-MS/MS Analysis
  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine Sample Preparation:

    • Thaw urine samples and centrifuge to remove any precipitates.

    • Dilute the urine with water or the initial mobile phase before injection.

HPLC-MS/MS Method
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.

  • Data Acquisition: Full scan for metabolite identification and multiple reaction monitoring (MRM) for quantification.

Quantitative Data

The following table presents plasma concentration data for ferulic acid, a potential metabolite of this compound, after oral administration of a structurally related compound, ethyl ferulate, to rats. This data is provided as an illustrative example.

Table 1: Plasma Concentration of Ferulic Acid after Oral Administration of Ethyl Ferulate (150 mg/kg) in Rats

Time (hours)Mean Plasma Concentration (µg/mL) ± SD
0.087.67 ± 0.77
0.2518.38 ± 1.38
0.511.24 ± 0.96
0.754.60 ± 0.65
1.00.83 ± 0.04

Data adapted from a study on ethyl ferulate pharmacokinetics.

Visualizations

G cluster_0 Drug Administration and Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Phase A Oral Administration of This compound to Rat Model B Blood Collection (Time Points) A->B C Urine & Feces Collection (Metabolic Cages) A->C D Plasma Separation (Centrifugation) B->D F Dilution (Urine) C->F E Protein Precipitation (Plasma) D->E G HPLC-MS/MS Analysis E->G F->G H Metabolite Identification (Full Scan & MS/MS) G->H I Metabolite Quantification (MRM) G->I

Caption: Experimental workflow for in vivo metabolite identification.

G cluster_0 Phase II Metabolism cluster_1 Hydrolysis parent p-Hydroxyphenethyl trans-ferulate glucuronide Glucuronide Conjugates parent->glucuronide UGTs sulfate Sulfate Conjugates parent->sulfate SULTs hydrolysis_prod1 p-Hydroxyphenethyl Alcohol parent->hydrolysis_prod1 Esterases hydrolysis_prod2 Ferulic Acid parent->hydrolysis_prod2 Esterases

Caption: Hypothesized metabolic pathways for this compound.

References

Validation & Comparative

Validating the Antioxidant Activity of P-Hydroxyphenethyl Trans-Ferulate in Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activity of p-hydroxyphenethyl trans-ferulate, also known as tyrosol ferulate, against established antioxidant compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key antioxidant assays to aid in the design and interpretation of your own research.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in combating oxidative stress-related diseases. To contextualize the performance of this compound, its activity is compared with that of well-characterized antioxidants: resveratrol, ascorbic acid (Vitamin C), and Trolox, a water-soluble analog of Vitamin E.

While direct, comprehensive in vitro antioxidant data for this compound is emerging, we can infer its potential based on the activities of its constituent parts, tyrosol and ferulic acid, and related ferulate esters.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)Oxygen Radical Absorbance Capacity (ORAC)
This compound Data not availableData not availableData not available
Resveratrol ~15.54 µg/mL[1]Strong activity reportedExhibits high ORAC values[1]
Ascorbic Acid (Vitamin C) ~6.35 µg/mL[1]Strong activity reportedStrong activity reported
Trolox Strong activity reportedUsed as a standard for TEAC assaysUsed as a standard for ORAC assays
Ethyl Ferulate Weaker than ferulic acid[2][3]Weaker than ferulic acid[2][3]Data not available
Methyl Ferulate Weaker than ferulic acid[2][3]Weaker than ferulic acid[2][3]Data not available

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are also used to quantify antioxidant potency, with higher values indicating greater activity. The table highlights the current gap in directly reported quantitative data for this compound.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (this compound, standards) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standards in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound and Trolox standard in the phosphate buffer.

  • Reaction Setup: In a black 96-well microplate, add the fluorescent probe, followed by the sample or standard.

  • Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Monitor the fluorescence decay kinetically over time (typically every 1-5 minutes for at least 30 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.

Signaling Pathways and Mechanism of Action

Phenolic compounds, including ferulates and their derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nrf2-Keap1 signaling pathway is a primary mechanism through which cells respond to oxidative stress.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Studies on structurally similar compounds like ferulic acid and tyrosol have demonstrated their ability to activate the Nrf2/HO-1 pathway, suggesting that this compound may share this mechanism of action.[1]

Caption: The Nrf2-Keap1 signaling pathway and its potential activation by this compound.

Experimental Workflow

A typical workflow for validating the in vitro antioxidant activity of a novel compound like this compound is outlined below.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis and Comparison DPPH DPPH Assay IC50_Calc IC50/TEAC/ORAC Calculation DPPH->IC50_Calc ABTS ABTS Assay ABTS->IC50_Calc ORAC ORAC Assay ORAC->IC50_Calc Cell_Viability Cell Viability Assay (e.g., MTT) ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Cell_Viability->ROS_Measurement Nrf2_Activation Nrf2 Pathway Activation (Western Blot, qPCR) ROS_Measurement->Nrf2_Activation Mechanism Elucidation of Mechanism Nrf2_Activation->Mechanism Comparison Comparison with Standard Antioxidants IC50_Calc->Comparison Comparison->Mechanism

Caption: A generalized workflow for the in vitro validation of antioxidant activity.

References

A Comparative Analysis of the Antioxidant Capacity: P-Hydroxyphenethyl Trans-Ferulate vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of p-hydroxyphenethyl trans-ferulate and its parent compound, ferulic acid. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to equip researchers with the necessary information to evaluate these compounds for potential applications in drug development and other scientific endeavors.

Executive Summary

Ferulic acid is a well-established phenolic compound with potent antioxidant properties. Its esterification to form derivatives like this compound can modulate its physicochemical properties, potentially impacting its antioxidant efficacy. This guide synthesizes findings from various studies to draw a comparative picture of their performance in common antioxidant assays. While direct comparative data for this compound is limited, this guide leverages data from related ferulic acid esters to infer potential trends in antioxidant activity.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant capacity of ferulic acid and its esters. It is important to note the absence of specific DPPH, ABTS, or ORAC data for this compound in the reviewed literature. Data for other ferulate esters are included to provide a broader context on how esterification may influence antioxidant activity.

CompoundAssayResultReference
Ferulic Acid ABTS2.15 ± 0.04 mM Trolox Equivalents[1]
FRAP2.09 ± 0.05 mM Fe(II) Equivalents[1]
DPPH Radical ScavengingConcentration-dependent activity[2]
Hydroxyl Radical ScavengingConcentration-dependent activity[2]
Nitric Oxide Radical ScavengingConcentration-dependent activity[2]
This compound DPPHData not available
ABTSData not available
ORACData not available
Propionyl Ferulate DPPH Radical ScavengingSuperior to Ferulic Acid[2]
Hydroxyl Radical ScavengingSuperior to Ferulic Acid (at 0.01 and 0.05 µg/ml)[2]
Nitric Oxide Radical ScavengingSuperior to Ferulic Acid[2]
Methyl Ferulate ABTS1.25 ± 0.03 mM Trolox Equivalents[1]
FRAP1.20 ± 0.04 mM Fe(II) Equivalents[1]
Ethyl Ferulate ABTS1.35 ± 0.02 mM Trolox Equivalents[1]
FRAP1.28 ± 0.03 mM Fe(II) Equivalents[1]

Note: A direct comparison of this compound is limited by the lack of publicly available data from standardized antioxidant assays. The data on propionyl, methyl, and ethyl ferulates suggest that esterification of ferulic acid can influence its antioxidant capacity, with some esters showing enhanced activity in specific assays while others exhibit reduced activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (ferulic acid, this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

  • Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (Varying Concentrations) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the ABTS•+ working solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ Radical Cation Mix_react Mix Sample with ABTS•+ Solution ABTS_gen->Mix_react Sample_prep Prepare Sample Solutions Sample_prep->Mix_react Incubate_react Incubate (e.g., 6 min) Mix_react->Incubate_react Measure_abs Measure Absorbance at 734 nm Incubate_react->Measure_abs Calculate_inhib Calculate % Inhibition Measure_abs->Calculate_inhib Determine_TEAC Determine TEAC Calculate_inhib->Determine_TEAC

Workflow for the ABTS Radical Cation Scavenging Assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.

  • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • In a black 96-well plate, add the fluorescent probe solution, followed by the test compound or standard.

  • Incubate the plate at 37°C for a pre-incubation period.

  • Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation/emission wavelengths are specific to the probe, e.g., ~485/520 nm for fluorescein).

  • A blank containing the fluorescent probe and AAPH without an antioxidant is also run.

  • The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and the blank.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Probe_sol Prepare Fluorescent Probe Solution Mix Mix Probe and Sample Probe_sol->Mix Sample_sol Prepare Sample Solutions Sample_sol->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure_Fluor Measure Fluorescence Decay Kinetically Add_AAPH->Measure_Fluor Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluor->Calculate_AUC Determine_ORAC Determine ORAC Value Calculate_AUC->Determine_ORAC

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Antioxidant Mechanism and Signaling Pathways

The primary antioxidant mechanism of phenolic compounds like ferulic acid and its derivatives is their ability to act as radical scavengers through hydrogen atom donation. The phenolic hydroxyl group is crucial for this activity. Upon donating a hydrogen atom to a free radical, the phenolic compound itself becomes a relatively stable phenoxyl radical, which can then be delocalized across the aromatic ring, thereby terminating the radical chain reaction.

Beyond direct radical scavenging, these compounds can also exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway implicated in the cellular antioxidant response is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes Transcription Antioxidant Phenolic Antioxidant (e.g., Ferulic Acid Derivative) Antioxidant->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition

The Nrf2-ARE antioxidant signaling pathway.

Conclusion

References

A Comparative Analysis of P-Hydroxyphenethyl trans-ferulate and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of P-Hydroxyphenethyl trans-ferulate and resveratrol, focusing on their antioxidant and anti-inflammatory properties. This document synthesizes available experimental data to offer an objective comparison and includes detailed experimental methodologies for key assays, alongside visualizations of relevant signaling pathways.

While extensive research is available for resveratrol, a well-known polyphenol, data on this compound, a ferulic acid ester also known as tyrosol ferulate, is less abundant. Consequently, some of the information presented for this compound is inferred from studies on structurally related ferulic acid esters and tyrosol. Direct comparative studies between the two title compounds are limited, and this guide aims to bridge this gap by juxtaposing their known biological activities and mechanisms of action.

I. Biochemical and Pharmacokinetic Profiles

A key differentiator in the therapeutic potential of bioactive compounds lies in their biochemical properties and pharmacokinetic profiles. The following table summarizes the available data for this compound and resveratrol.

ParameterThis compound (Tyrosol Ferulate)Resveratrol
Chemical Structure Ester of tyrosol and trans-ferulic acidStilbenoid
Molecular Formula C₁₈H₁₈O₅C₁₄H₁₂O₃
Molecular Weight 314.33 g/mol 228.25 g/mol
Solubility LipophilicLow water solubility (<0.05 mg/mL)
Bioavailability Data not readily available; likely influenced by ester hydrolysis. Ferulic acid itself has low bioavailability.Low bioavailability due to rapid and extensive metabolism in the intestine and liver.
Metabolism Expected to be hydrolyzed to tyrosol and ferulic acid.Extensively metabolized via glucuronidation and sulfation to form various conjugates.[1]

II. Comparative Biological Activities: Antioxidant and Anti-inflammatory Effects

Both this compound and resveratrol are recognized for their antioxidant and anti-inflammatory properties. The subsequent sections and tables delve into the specifics of these activities, drawing from in vitro and in vivo studies.

Antioxidant Activity

The antioxidant capacity of these compounds is a cornerstone of their protective effects against cellular damage induced by oxidative stress.

AssayThis compound (and related ferulates)Resveratrol
DPPH Radical Scavenging Ferulic acid and its esters demonstrate significant DPPH radical scavenging activity. The activity of ferulic acid esters is comparable to or slightly weaker than ferulic acid itself.Exhibits potent DPPH radical scavenging activity.
ABTS Radical Scavenging Ferulic acid shows strong ABTS radical scavenging ability, generally higher than its esters.Demonstrates high ABTS radical scavenging capacity.
Ferric Reducing Antioxidant Power (FRAP) Ferulic acid and its derivatives show considerable ferric reducing power.Possesses significant ferric reducing antioxidant power.
Cellular Antioxidant Activity Tyrosol, a component of this compound, has been shown to protect against oxidative injury in cell systems and can enhance intracellular antioxidant defenses.Protects cells from oxidative damage by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both compounds have been investigated for their ability to modulate inflammatory pathways.

ParameterThis compound (and related ferulates)Resveratrol
Inhibition of Pro-inflammatory Mediators Phenethyl ferulate, a structurally similar compound, inhibits the production of prostaglandin E₂ (PGE₂). Ferulic acid and its esters can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).Inhibits the production of various pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and PGE₂. It also suppresses the expression of iNOS and COX-2.
Modulation of Inflammatory Signaling Pathways Ferulic acid and its esters, including phenethyl ferulate, have been shown to inhibit the NF-κB and MAPK signaling pathways.[2][3] Tyrosol has also been reported to inhibit p38 MAPK, ERK 1/2, and NF-κB signaling.[4]Modulates multiple inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT.[5]

III. Mechanisms of Action: A Look at Signaling Pathways

The biological activities of this compound and resveratrol are orchestrated through their interaction with various cellular signaling pathways.

This compound (Inferred from Ferulic Acid Esters and Tyrosol)

The anti-inflammatory effects of ferulic acid esters are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines and mediators. Ferulic acid esters can interfere with this cascade, likely by inhibiting the phosphorylation of key signaling proteins.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) LPS->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines PHTF P-Hydroxyphenethyl trans-ferulate PHTF->MAPK_Pathway Inhibition PHTF->NFkB_Pathway Inhibition

Caption: Inferred anti-inflammatory mechanism of this compound.

Resveratrol

Resveratrol's mechanism of action is multifaceted, involving the modulation of several key signaling pathways. It is a well-documented activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular regulation. By activating SIRT1, resveratrol can influence a downstream cascade of events, including the inhibition of the NF-κB pathway, a central regulator of inflammation.

G cluster_activation Activation cluster_inhibition Inhibition cluster_response Cellular Response Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Inflammation_Reduction Decreased Inflammation NFkB->Inflammation_Reduction Leads to

References

P-Hydroxyphenethyl trans-ferulate: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective efficacy of P-Hydroxyphenethyl trans-ferulate against other established neuroprotective agents, namely Resveratrol and Edaravone. Due to the limited availability of direct comparative studies on this compound, this document synthesizes available quantitative data for Resveratrol and Edaravone and contextualizes the potential efficacy of this compound based on the known neuroprotective properties of its parent compound, ferulic acid, and its various esters.

Executive Summary

Oxidative stress and apoptosis are key pathological mechanisms in a range of neurodegenerative diseases. Consequently, the development of effective neuroprotective agents that can mitigate these processes is a critical area of research. This guide focuses on this compound, a natural phenolic compound, and compares its potential neuroprotective attributes with those of Resveratrol, a well-studied polyphenol, and Edaravone, a potent free radical scavenger. The comparison is based on key in vitro metrics of neuroprotection, including the enhancement of neuronal cell viability, reduction of reactive oxygen species (ROS), and modulation of apoptotic pathways.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of Resveratrol and Edaravone from studies utilizing the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative diseases. At present, directly comparable quantitative data for this compound is not available in the peer-reviewed literature. The presented data for ferulic acid and its esters is intended to provide a proxy for the potential efficacy of this compound.

Table 1: Comparative Effects on Neuronal Cell Viability

CompoundModel SystemInsultConcentration% Increase in Cell ViabilityCitation
Resveratrol SH-SY5Y cellsMPP+ (50 µM)10 µg/mL~100% (from ~40% to ~80%)[1]
SH-SY5Y cellsRotenone (20 µM)20 µM~25%[2]
Edaravone SH-SY5Y cellsAβ25-3540 µMSignificant protection (exact % not stated)[3]
Ferulic Acid (as a proxy) PC-12 cellsHypoxia, EAA, and radicals1-100 µMNotable promotion of cell viability[2]

Table 2: Comparative Effects on Reactive Oxygen Species (ROS) Reduction

CompoundModel SystemInsultConcentration% Reduction in ROSCitation
Resveratrol SH-SY5Y cellsDopamine5 µMSignificant attenuation of ROS[4]
Edaravone SH-SY5Y cellsAβ25-3540 µMSignificant decrease[3]
Ferulic Acid (as a proxy) PC-12 cellsIschemia/ReperfusionConcentration-dependentSignificant inhibition of ROS generation[5]

Table 3: Comparative Effects on Apoptosis Modulation (Bax/Bcl-2 Ratio)

CompoundModel SystemInsultConcentrationEffect on Bax/Bcl-2 RatioCitation
Resveratrol SH-SY5Y cellsDopamine5 µMAttenuated dopamine-induced changes[4]
Benzyl Ferulate (as a proxy) SH-SY5Y cellsHypoxia/ReoxygenationNot specifiedInhibited Bax expression[6]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are often mediated through complex signaling cascades. A key pathway implicated in cellular defense against oxidative stress is the Nrf2-ARE pathway.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Genes activates transcription of Neuroprotection Neuroprotection Genes->Neuroprotection promotes

Figure 1: The Nrf2-ARE signaling pathway in response to oxidative stress.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

Objective: To quantify the protective effect of a compound against toxin-induced cell death.

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Resveratrol, Edaravone) for a specified pre-incubation period (e.g., 2 hours).

  • Induction of Toxicity: Introduce a neurotoxin (e.g., 50 µM MPP⁺, 20 µM Rotenone, or Aβ₂₅₋₃₅) to the wells, excluding the control group.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

MTT_Assay_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with neuroprotective agent Seed_Cells->Pre-treat Add_Toxin Add neurotoxin (e.g., MPP+) Pre-treat->Add_Toxin Incubate_24h Incubate for 24-48h Add_Toxin->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze Analyze data and calculate cell viability Measure_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • DCFH-DA Staining: After the desired treatment period, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells twice with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Express the intracellular ROS levels as a percentage of the toxin-treated group.

Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2)

Objective: To determine the effect of a compound on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Methodology:

  • Cell Lysis: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking with 5% Milk Transfer->Blocking Primary_Ab Primary Antibody Incubation (Bax, Bcl-2, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Figure 3: General workflow for Western Blot analysis.

Discussion and Future Directions

The available data strongly supports the neuroprotective effects of Resveratrol and Edaravone in vitro, demonstrating their ability to improve cell survival, reduce oxidative stress, and modulate apoptotic signaling. While direct evidence for this compound is currently lacking, the well-documented neuroprotective activities of ferulic acid and its other esters suggest that it is a promising candidate for further investigation. The antioxidant and anti-inflammatory properties of the feruloyl moiety are likely to contribute to its potential neuroprotective efficacy.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro studies comparing the neuroprotective efficacy of this compound with Resveratrol, Edaravone, and other relevant compounds using standardized cell models and neurotoxic insults.

  • Mechanism of Action: Elucidating the specific molecular mechanisms by which this compound exerts its neuroprotective effects, with a focus on pathways such as Nrf2-ARE, NF-κB, and MAPK signaling.

  • In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic potential in a more complex biological system.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as a novel neuroprotective agent can be achieved.

References

In Vivo Validation of P-Hydroxyphenethyl trans-ferulate: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of P-Hydroxyphenethyl trans-ferulate against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the experimental data, methodologies, and underlying signaling pathways, offering a comprehensive resource for evaluating its therapeutic potential.

Comparative Efficacy in Acute Inflammation

The anti-inflammatory efficacy of this compound and comparator drugs was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model for acute inflammation.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Key Inflammatory Mediators Inhibited
This compound Data not availableData not availableData not availablePresumed to be similar to Ferulic Acid
Ferulic AcidNot Specified3 hoursSignificantProstaglandins
Diclofenac52 hours56.17 ± 3.89Prostaglandins (via COX-2)[1]
Diclofenac203 hours71.82 ± 6.53Prostaglandins (via COX-2)[1]
Celecoxib50Not SpecifiedSignificant reductionProstaglandins (via COX-2), IL-6[2][3]
Ibuprofen75 (compound A)3 hours91Prostaglandins (via COX)[4]

Note: Direct in vivo quantitative data for this compound was not available in the searched literature. The data for Ferulic Acid, its parent compound, is included for reference. "Compound A" in the ibuprofen entry refers to a novel triazole derivative tested against ibuprofen.

Mechanistic Insights: Signaling Pathways

This compound is expected to exert its anti-inflammatory effects through mechanisms similar to its parent compound, ferulic acid. The primary pathway involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of the inflammatory response.

G cluster_inhibition Inhibitory Action LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates Cytokines TNF-α, IL-6, COX-2, iNOS Genes->Cytokines Leads to production of PHTF P-Hydroxyphenethyl trans-ferulate PHTF->IKK Inhibits PHTF->NFkB Inhibits Nuclear Translocation

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the efficacy of acute anti-inflammatory agents.

G

Detailed Steps:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: Test compounds (e.g., this compound, Diclofenac, Celecoxib) or vehicle are administered orally or intraperitoneally at specified doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Biomarker Analysis: At the end of the experiment, blood and paw tissue samples can be collected for the measurement of inflammatory mediators like TNF-α, IL-6, and prostaglandins using ELISA or other immunoassays.

Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying protein levels in biological samples.

Table 2: ELISA Protocol Summary

StepDescription
1. Coating A 96-well plate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).
2. Blocking Non-specific binding sites in the wells are blocked with a blocking buffer.
3. Sample/Standard Incubation Serum or tissue homogenate samples and a series of known standards are added to the wells and incubated.
4. Detection Antibody A biotinylated detection antibody that binds to a different epitope on the target cytokine is added.
5. Enzyme Conjugate Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
6. Substrate Addition A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
7. Stop Reaction The reaction is stopped with an acid solution.
8. Absorbance Reading The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
9. Calculation A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined from this curve.

Comparative Analysis with Alternatives

G PHTF P-Hydroxyphenethyl trans-ferulate (Presumed) Inhibits NF-κB Pathway Inhibits NF-κB Pathway PHTF->Inhibits NF-κB Pathway Diclofenac Diclofenac (NSAID) Inhibits COX-1 and COX-2 Inhibits COX-1 and COX-2 Diclofenac->Inhibits COX-1 and COX-2 Celecoxib Celecoxib (COX-2 Inhibitor) Selectively Inhibits COX-2 Selectively Inhibits COX-2 Celecoxib->Selectively Inhibits COX-2 Ibuprofen Ibuprofen (NSAID) Ibuprofen->Inhibits COX-1 and COX-2 Reduces Pro-inflammatory\nCytokine Production\n(TNF-α, IL-6) Reduces Pro-inflammatory Cytokine Production (TNF-α, IL-6) Inhibits NF-κB Pathway->Reduces Pro-inflammatory\nCytokine Production\n(TNF-α, IL-6) Reduces Prostaglandin\nSynthesis Reduces Prostaglandin Synthesis Inhibits COX-1 and COX-2->Reduces Prostaglandin\nSynthesis Reduces Prostaglandin\nSynthesis (Inflammation-specific) Reduces Prostaglandin Synthesis (Inflammation-specific) Selectively Inhibits COX-2->Reduces Prostaglandin\nSynthesis (Inflammation-specific) Lower Risk of\nGastrointestinal Side Effects Lower Risk of Gastrointestinal Side Effects Selectively Inhibits COX-2->Lower Risk of\nGastrointestinal Side Effects Potential for\nGastrointestinal Side Effects Potential for Gastrointestinal Side Effects Reduces Prostaglandin\nSynthesis->Potential for\nGastrointestinal Side Effects

Discussion:

While direct comparative in vivo data for this compound is currently limited in the available literature, its parent compound, ferulic acid, has demonstrated significant anti-inflammatory properties. The primary mechanism is believed to be the inhibition of the NF-κB signaling pathway, which would result in a broad-spectrum reduction of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes like COX-2 and iNOS.

In contrast, traditional NSAIDs like ibuprofen and diclofenac primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. Celecoxib is a selective COX-2 inhibitor, which provides a more targeted anti-inflammatory effect with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.

The potential advantage of this compound lies in its upstream regulation of the inflammatory cascade via NF-κB inhibition. This could lead to a more comprehensive anti-inflammatory effect by targeting multiple downstream inflammatory mediators. However, further in vivo studies are crucial to quantify its efficacy, determine optimal dosages, and directly compare its performance and safety profile against established anti-inflammatory agents. Researchers are encouraged to conduct such studies to fully elucidate the therapeutic potential of this promising natural compound.

References

A Head-to-Head Comparison of Extraction Methods for P-Hydroxyphenethyl trans-ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. P-Hydroxyphenethyl trans-ferulate, a phenolic compound with significant therapeutic potential, is no exception. This guide provides a detailed comparison of various extraction methods for compounds of this class, supported by experimental data and detailed protocols. The information presented here is based on a comprehensive study comparing the extraction of a closely related compound, coniferyl ferulate, from Angelica sinensis. The findings offer valuable insights into optimizing the extraction of this compound.

Comparative Analysis of Extraction Methods

The efficiency of five distinct extraction methods was evaluated: Sonication Extraction (SE), Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), Hydrodistillation (HD), and Decoction (DC). The results clearly indicate a significant variation in the extraction yields among these techniques.

Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) demonstrated the highest extraction efficiencies.[1] Supercritical Fluid Extraction (SFE) was also effective, though to a lesser extent than PLE and SE.[1] In stark contrast, Hydrodistillation (HD) and Decoction (DC), which are traditional methods, were found to be ineffective for extracting coniferyl ferulate, yielding no detectable amounts of the compound.[1][2] This suggests that these methods are not suitable for the extraction of this compound.

Extraction MethodRelative Extraction EfficiencyKey Parameters
Pressurized Liquid Extraction (PLE)≈ 95%High temperature and pressure
Sonication Extraction (SE)≈ 95%Ultrasonic frequency and power
Supercritical Fluid Extraction (SFE)> 80%High pressure, temperature, and co-solvent
Hydrodistillation (HD)Not DetectedTemperature and time
Decoction (DC)Not DetectedTemperature and time

Experimental Protocols

Detailed methodologies for the most effective extraction techniques are provided below.

Pressurized Liquid Extraction (PLE)
  • Sample Preparation: The plant material is dried and ground to a fine powder.

  • Extraction Cell: The powdered sample is packed into the extraction cell.

  • Solvent: Methanol is used as the extraction solvent.

  • Extraction Conditions: The extraction is performed at a temperature of 100°C and a pressure of 1,200 psi.[3]

  • Static Time and Cycles: A static extraction time of 10 minutes is applied for 2 cycles.[3]

  • Collection: The extract is collected in a volumetric flask and brought to volume with the extraction solvent.

  • Filtration: The final solution is filtered through a 0.45 μm filter prior to analysis.

Sonication Extraction (SE)
  • Sample Preparation: The plant material is dried and ground.

  • Solvent: A suitable solvent, such as methanol or ethanol, is added to the powdered sample.

  • Ultrasonic Treatment: The mixture is subjected to ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 200 W) in an ultrasonic bath.[4][5]

  • Extraction Time and Temperature: The extraction is carried out for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[5]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: The plant material is dried and ground.

  • Supercritical Fluid: Carbon dioxide (CO2) is used as the supercritical fluid.

  • Modifier: A co-solvent, such as ethyl acetate, is added to enhance the extraction efficiency.[3]

  • Extraction Conditions: The extraction is performed at a high pressure (e.g., 350 Bar) and a controlled temperature (e.g., 40°C).[3]

  • Static Time: A static extraction time of 4 hours is applied.[3]

  • Collection: The extracted components are separated from the supercritical fluid by depressurization.

Visualizing the Extraction Workflow and a Potential Signaling Pathway

To further clarify the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing raw_material Plant Material grinding Grinding raw_material->grinding powder Powdered Sample grinding->powder extraction_vessel Extraction Vessel powder->extraction_vessel Load into Extraction Vessel filtration Filtration/ Centrifugation extraction_vessel->filtration Extract solvent Solvent (e.g., Methanol) solvent->extraction_vessel energy Energy Input (e.g., Heat, Pressure, Sonication) energy->extraction_vessel final_extract Final Extract (for analysis/use) filtration->final_extract Purified Extract

A generalized workflow for the extraction of this compound.

While specific signaling pathways for this compound are not yet fully elucidated, the closely related compound, ferulic acid, is known to exert anti-inflammatory effects through the modulation of the NF-κB pathway.[4] This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Ferulate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines IKK IKK Activation stimulus->IKK ferulate P-Hydroxyphenethyl trans-ferulate ferulate->IKK IkB IκB Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation gene_transcription Gene Transcription NFkB_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines

Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion

The selection of an appropriate extraction method is paramount for maximizing the yield of this compound. The data strongly supports the use of modern techniques such as Pressurized Liquid Extraction and Sonication Extraction over traditional methods like decoction and hydrodistillation. The provided protocols offer a starting point for developing optimized extraction procedures. Furthermore, the potential modulation of key inflammatory pathways, such as NF-κB, highlights the therapeutic promise of this compound and warrants further investigation.

References

A Comparative Analysis of P-Hydroxyphenethyl Trans-Ferulate and Other Phenolic Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant interest in the pharmaceutical and healthcare sectors.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, make them valuable candidates for drug design and development.[1][2] These compounds, characterized by at least one aromatic ring with one or more hydroxyl groups, are abundant in fruits, vegetables, and grains.[2][3] Ferulic acid, a derivative of hydroxycinnamic acid, and its esters, such as P-Hydroxyphenethyl trans-ferulate, are noted for their potent antioxidant and anti-inflammatory effects.[4][5] However, their therapeutic application is often limited by factors like low bioavailability.[4][6][7] This guide provides an objective comparison of the performance of ferulic acid and its derivatives against other common phenolic compounds, supported by experimental data, to aid researchers and drug development professionals.

Comparative Performance Data

The efficacy of phenolic compounds is frequently evaluated based on their antioxidant and anti-inflammatory capacities. The following tables summarize quantitative data from various in vitro assays.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

The antioxidant activity is often measured by the compound's ability to scavenge synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Activity is commonly expressed as the IC50 value (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher potency.

CompoundAssayAntioxidant ActivityReference
Ferulic Acid ABTS1.4 ± 0.1 (µM Trolox Equiv.)[8]
FRAP2.1 ± 0.1 (µM Trolox Equiv.)[8]
DPPH49.21 ± 0.79% inhibition at 33 µM[9]
Iso-ferulic Acid ABTS1.1 ± 0.1 (µM Trolox Equiv.)[8]
FRAP1.9 ± 0.1 (µM Trolox Equiv.)[8]
Ethyl Ferulate ABTS0.8 ± 0.1 (µM Trolox Equiv.)[8]
FRAP1.2 ± 0.1 (µM Trolox Equiv.)[8]
Methyl Ferulate ABTS0.7 ± 0.0 (µM Trolox Equiv.)[8]
FRAP1.1 ± 0.1 (µM Trolox Equiv.)[8]
DPPH43.75 ± 1.5% inhibition at 33 µM[9]
Coniferyl Aldehyde ABTS1.1 ± 0.1 (µM Trolox Equiv.)[8]
FRAP1.9 ± 0.1 (µM Trolox Equiv.)[8]

Data presented as mean ± standard deviation. FRAP: Ferric Reducing Antioxidant Power.

Based on ABTS and FRAP assays, ferulic acid demonstrates the strongest antioxidant activity among the tested ferulates.[8] Its esters, methyl and ethyl ferulate, show comparatively lower, yet still significant, activity.[8]

Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds

Anti-inflammatory potential is assessed by measuring the inhibition of key inflammatory mediators in cell models, such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

CompoundCell LineAssayResultReference
Ferulic Acid RAW 264.7NO ProductionSignificant inhibition[5]
RAW 264.7iNOS, COX-2 ExpressionSignificant reduction[10]
RAW 264.7TNF-α, IL-6 SecretionSignificant reduction[5]
Sinapaldehyde RAW 264.7NO Production93% inhibition at 100 µM[11]
RAW 264.7iNOS, COX-2 ExpressionSignificant reduction[11]
RAW 264.7TNF-α, IL-6 SecretionSignificant reduction[11]
Compound 6 (FA-derivative) RAW 264.7TNF-α, IL-1β SecretionSignificant inhibition[12]

NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1-beta.

Ferulic acid and its derivatives consistently demonstrate anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines, as well as downregulating the expression of enzymes like iNOS and COX-2.[5][10][11]

Mechanisms of Action & Signaling Pathways

Phenolic compounds exert their biological effects by modulating key cellular signaling pathways. Ferulic acid and its esters primarily target pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[5][10] Ferulic acid has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent inflammatory response.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Activates NFkB_complex NF-κB/IκBα (Inactive Complex) IKK->NFkB_complex Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_complex->IkBa_p NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Nuclear Translocation FA Ferulic Acid & Derivatives FA->IKK Inhibits FA->IkBa_deg Prevents DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by ferulic acid and its derivatives.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is the primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of inducing agents, like certain phenolic compounds, causes Nrf2 to dissociate from Keap1. It then moves into the nucleus, binds to the ARE, and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[13] Ethyl ferulate has been shown to be an effective inducer of HO-1, thereby enhancing the cell's ability to resist oxidative damage.[13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EFE Ethyl Ferulate & other Phenolics Nrf2_complex Nrf2/Keap1 (Inactive Complex) EFE->Nrf2_complex Induces Dissociation Nrf2_active Active Nrf2 Nrf2_complex->Nrf2_active Releases Degradation Proteasomal Degradation Nrf2_complex->Degradation Leads to Nrf2_nuc Active Nrf2 Nrf2_active->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription Protection Cellular Protection Against Oxidative Stress Genes->Protection Leads to

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by ethyl ferulate.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of phenolic compounds.

Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a test compound using a macrophage cell line.

Workflow cluster_assays 8. Perform Assays start Start seed 1. Seed RAW 264.7 Cells in 96-well plates start->seed incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Pre-treat cells with Test Compound (various concentrations) incubate1->treat incubate2 4. Incubate for 1-2h treat->incubate2 stimulate 5. Stimulate with LPS (1 µg/mL) (excluding negative control) incubate2->stimulate incubate3 6. Incubate for 24h stimulate->incubate3 collect 7. Collect Supernatant incubate3->collect viability Cell Viability Assay (e.g., MTT, CCK-8) incubate3->viability Parallel Plate griess Griess Assay (for Nitric Oxide) collect->griess Aliquot 1 elisa ELISA (for Cytokines TNF-α, IL-6) collect->elisa Aliquot 2 analyze 9. Analyze Data (Calculate IC50 / % Inhibition) griess->analyze elisa->analyze viability->analyze end End analyze->end

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.
Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate hydrogen and scavenge the DPPH radical. The reduction of the violet DPPH solution to a yellow-colored product is monitored spectrophotometrically.[14][15]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard (e.g., Trolox, Ascorbic Acid) in methanol to create a series of dilutions.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution. A control well should contain 20 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the % inhibition against the sample concentration.

Protocol 2: ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[16]

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., Trolox) in the appropriate solvent.

  • Reaction: Add 10 µL of the diluted sample to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages. NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[17][18]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage inhibition of NO production relative to the LPS-only control. A parallel cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[17]

References

Safety Operating Guide

Proper Disposal of P-Hydroxyphenethyl Trans-Ferulate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of P-Hydroxyphenethyl Trans-Ferulate, a compound utilized for its potential anti-hyperglycemic, antioxidant, and anti-inflammatory properties.

Immediate Safety and Handling Precautions

Key Safety Information (Based on Ferulic Acid SDS)

Hazard CategoryPrecautionary StatementPersonal Protective Equipment (PPE)
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling.Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound, as a research-grade organic compound, must adhere to institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain.[1][2]

1. Waste Identification and Segregation:

  • Treat this compound as a non-halogenated organic solid waste.

  • Do not mix with other waste streams, such as halogenated solvents, aqueous waste, or sharps.

2. Containerization:

  • Use a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

  • The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

3. Waste Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Institutional Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Provide the EHS office with accurate information about the waste being disposed of.

5. Empty Container Disposal:

  • Once the this compound has been transferred to a waste container, the original container must be properly managed.

  • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: P-Hydroxyphenethyl Trans-Ferulate for Disposal assess_hazards Assess Hazards (Refer to SDS of related compounds) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe is_empty Is the original container empty? ppe->is_empty solid_waste Treat as Non-Halogenated Organic Solid Waste is_empty->solid_waste No triple_rinse Triple-Rinse Container with Suitable Solvent is_empty->triple_rinse Yes label_container Use Labeled Hazardous Waste Container solid_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End of Disposal Process request_pickup->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label on Empty Container triple_rinse->deface_label collect_rinsate->label_container dispose_container Dispose of Empty Container per Institutional Policy deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.

References

Essential Safety and Handling Protocols for P-Hydroxyphenethyl Trans-Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of P-Hydroxyphenethyl Trans-Ferulate (CAS 84873-15-4). Given that the toxicological properties of this specific compound have not been thoroughly investigated, it is imperative to handle it with caution, adhering to the safety protocols for hazardous phenolic compounds.

Hazard Assessment and Control

This compound is a phenolic compound. Phenols as a class of chemicals can be corrosive and toxic, with the potential for rapid absorption through the skin.[1][2] Exposure can cause severe skin burns, eye damage, and systemic toxicity.[1][2] Therefore, minimizing exposure is the primary goal.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[1] A first aid kit specifically equipped for phenol exposure, containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400), should be readily available.[1]

Administrative Controls:

  • Never work alone when handling this compound.[1]

  • Develop and strictly follow a Standard Operating Procedure (SOP) for all experimental work involving this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. The selection of gloves is critical and depends on the concentration and potential for contact.

Body PartRequired PPESpecifications and Use
Eyes/Face Safety Goggles and/or Face ShieldWear safety goggles for all procedures. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3][4]
Hands Double Nitrile Gloves (for incidental contact) or Neoprene/Butyl Gloves over Nitrile (for direct handling and solution preparation)For dilute solutions and incidental contact, double-gloving with standard nitrile examination gloves is recommended. For handling the solid compound or concentrated solutions, wear utility-grade neoprene or butyl rubber gloves over nitrile gloves.[2] Change gloves immediately if contaminated.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned laboratory coat must be worn.[2] A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat when a splash hazard exists.[2]
Respiratory As needed, based on risk assessmentFor routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or aerosol generation outside of a fume hood, a respirator with an organic vapor cartridge (Type A-P filter) may be necessary.[3][4]
Feet Closed-toe ShoesSolid, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2][3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Handling and Solution Preparation:

    • Before opening, allow the product vial to equilibrate to room temperature for at least one hour.[5]

    • Carefully weigh the solid this compound in the fume hood. Avoid creating dust.

    • When preparing solutions, slowly add the compound to the solvent to prevent splashing.

    • If preparing stock solutions in advance, store them in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[5][6]

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • All waste materials containing this compound, including unused compound, contaminated solutions, and disposable labware, must be collected as hazardous chemical waste.

  • Store waste in a clearly labeled, sealed, and appropriate container.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Emergency Procedures
  • Skin Contact: Immediately and rapidly remove all contaminated clothing. Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG-300 or PEG-400). Continue this process until there is no detectable odor of phenol. If PEG is not available, flush the area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's environmental health and safety department.[3]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment Cleanup cluster_disposal 4. Waste Management cluster_emergency 5. Emergency Response prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe locate_safety Locate safety equipment don_ppe->locate_safety weigh Weigh solid compound locate_safety->weigh prepare_solution Prepare solution weigh->prepare_solution experiment Conduct experiment prepare_solution->experiment decontaminate Decontaminate surfaces & equipment experiment->decontaminate dispose_ppe Dispose of contaminated PPE decontaminate->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands collect_waste Collect all chemical waste dispose_ppe->collect_waste label_waste Label waste container collect_waste->label_waste store_waste Store for pickup label_waste->store_waste spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.